Product packaging for 1-(4-methoxyphenyl)-1H-benzimidazole(Cat. No.:CAS No. 2622-61-9)

1-(4-methoxyphenyl)-1H-benzimidazole

Cat. No.: B1616056
CAS No.: 2622-61-9
M. Wt: 224.26 g/mol
InChI Key: KLXBTJMLKGVJTR-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1H-benzimidazole is a strategically designed benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. The benzimidazole core serves as a privileged scaffold in pharmacology due to its structural similarity to naturally occurring nucleotides, enabling diverse biological interactions . The incorporation of the 4-methoxyphenyl substituent at the N1 position enhances the compound's potential bioactivity and modulates its physicochemical properties, making it a valuable intermediate for developing novel therapeutic agents. This compound demonstrates promising potential in antimicrobial research, as benzimidazole-containing hybrids have shown notable inhibitory effects against various bacterial pathogens and tobacco mosaic virus . In anticancer research, benzimidazole derivatives exhibit potent antiproliferative effects by targeting key pathways like the epidermal growth factor receptor (EGFR), promoting apoptosis through caspase-3 activation and Bax protein upregulation while downregulating anti-apoptotic Bcl-2 . The structural features of this compound—particularly the methoxy phenyl substitution at N1—are consistent with derivatives known to interact with critical amino acid residues in the EGFR binding pocket . Additionally, benzimidazole scaffolds show substantial anti-inflammatory potential by modulating cyclooxygenase (COX) enzymes, cannabinoid receptors, and other inflammatory mediators . The specific positioning and electronic nature of substituents on the benzimidazole ring, such as the methoxy group in this derivative, significantly influence its binding affinity and selectivity for these molecular targets. Researchers value this compound for synthesizing more complex hybrid molecules, particularly through further functionalization at the C2 position, to explore structure-activity relationships and develop potential lead compounds . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not suitable for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O B1616056 1-(4-methoxyphenyl)-1H-benzimidazole CAS No. 2622-61-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2622-61-9

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

1-(4-methoxyphenyl)benzimidazole

InChI

InChI=1S/C14H12N2O/c1-17-12-8-6-11(7-9-12)16-10-15-13-4-2-3-5-14(13)16/h2-10H,1H3

InChI Key

KLXBTJMLKGVJTR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C=NC3=CC=CC=C32

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms for 1 4 Methoxyphenyl 1h Benzimidazole Derivatives

Classical Condensation Reactions for Benzimidazole (B57391) Nucleus Formation

Traditional methods for constructing the benzimidazole ring system have been established for over a century and typically involve the condensation of an o-phenylenediamine (B120857) precursor with a suitable one-carbon electrophile. These reactions are fundamental to forming the core structure, which can then be further functionalized to yield N-substituted derivatives like 1-(4-methoxyphenyl)-1H-benzimidazole.

The Phillips-Ladenburg reaction, or Phillips modification, is a foundational method for synthesizing benzimidazoles. nih.gov It involves the condensation of o-phenylenediamine or its derivatives with carboxylic acids. nih.gov The reaction is typically carried out under acidic conditions (often in the presence of a dilute mineral acid) and requires high temperatures, sometimes reaching up to 300 °C. nih.gov

The mechanism proceeds via the formation of an N-acyl-o-phenylenediamine intermediate, which then undergoes an intramolecular cyclization with the elimination of a water molecule to form the imidazole (B134444) ring. While robust, the classical version of this reaction is often limited by its harsh conditions and potentially low yields, which has prompted the development of numerous modified procedures. nih.gov This method is primarily used for the synthesis of 2-substituted benzimidazoles; obtaining the 1-substituted target would necessitate a subsequent N-arylation step.

The Weidenhagen reaction offers an alternative classical route, utilizing aldehydes or ketones as the carbonyl source for condensation with o-phenylenediamine. nih.gov This approach is one of the most direct and widely used methods for preparing 2-substituted and 1,2-disubstituted benzimidazoles. rsc.org The reaction mechanism involves the initial formation of a Schiff base (an imine) between one of the amino groups of the o-phenylenediamine and the aldehyde. This intermediate then undergoes a spontaneous intramolecular cyclization, followed by the elimination of hydrogen, to yield the aromatic benzimidazole ring.

To overcome the often harsh conditions of the original Weidenhagen reaction, modern variations employ an oxidative cyclization strategy. In this approach, the condensation of o-phenylenediamine with an aldehyde is performed in the presence of an oxidant. This facilitates the final aromatization step under much milder conditions. Various oxidants, such as hypervalent iodine reagents, have been successfully used, allowing reactions to proceed rapidly at room temperature with high yields. nih.gov This one-step process, which combines Schiff base formation and oxidative cyclization, is highly efficient for producing 2-arylbenzimidazoles. nih.gov For instance, reacting o-phenylenediamine with 4-methoxybenzaldehyde (B44291) via this method would yield 2-(4-methoxyphenyl)-1H-benzimidazole, a key precursor for the title compound.

Catalytic Strategies in the Synthesis of this compound Derivatives

Modern synthetic chemistry has increasingly turned to catalysis to improve the efficiency, selectivity, and environmental footprint of benzimidazole synthesis. Metal-catalyzed reactions are particularly prominent, enabling milder reaction conditions, higher yields, and novel pathways for constructing both the heterocyclic core and introducing substituents directly.

Zinc-based catalysts have emerged as effective and environmentally benign options for benzimidazole synthesis. Various forms of zinc, from simple salts to nanoparticles, have been successfully employed.

Zinc oxide nanoparticles (ZnO-NPs) have been demonstrated as a highly effective, heterogeneous catalyst for the cyclocondensation of o-phenylenediamine with various aromatic aldehydes. researchgate.net This method offers significant advantages, including high product yields, reduced reaction times, and simple catalyst recovery and reuse. researchgate.net The reaction is typically carried out by stirring the reactants in ethanol (B145695) at a moderate temperature (e.g., 70 °C). researchgate.net

Table 1: ZnO-NP Catalyzed Synthesis of 2-Substituted 1H-Benzimidazoles researchgate.net
AldehydeReaction TimeYield (%)
Benzaldehyde (B42025)15 min98
4-Chlorobenzaldehyde20 min95
4-Nitrobenzaldehyde30 min93
4-Hydroxybenzaldehyde1.5 h90
4-Methoxybenzaldehyde2 h90

Furthermore, zinc triflate (Zn(OTf)₂) has been identified as an efficient homogeneous catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes. nih.gov More advanced zinc-based systems can also facilitate the direct synthesis of N-substituted benzimidazoles. A notable example is the use of a Zn-proline complex, which acts as a water-soluble and recyclable Lewis acid catalyst. researchgate.netresearchgate.net This system can selectively synthesize 1,2-disubstituted benzimidazoles from substituted o-phenylenediamines and aldehydes in water at ambient temperature, offering a green and efficient route. researchgate.netresearchgate.net

Lanthanide compounds, particularly lanthanum chloride (LaCl₃), have been successfully utilized as novel and highly efficient catalysts for the synthesis of benzimidazoles. doi.org This methodology enables a one-pot synthesis of 2-substituted benzimidazole derivatives from o-phenylenediamine and a wide variety of aldehydes under exceptionally mild conditions. doi.orgkab.ac.ug

The reaction is typically carried out by stirring the reactants in the presence of a catalytic amount of lanthanum chloride (e.g., 10 mol%) in a solvent like acetonitrile (B52724) at room temperature. doi.orgkab.ac.ug This approach is characterized by its simplicity, mild conditions, easy product isolation, and consistently good yields. doi.org The role of the lanthanide catalyst is to act as a Lewis acid, activating the aldehyde's carbonyl group towards nucleophilic attack by the o-phenylenediamine.

Table 2: Lanthanum Chloride-Catalyzed Synthesis of 2-Aryl-1H-benzimidazoles doi.org
AldehydeReaction Time (h)Yield (%)
4-Methoxybenzaldehyde2.592
3,4,5-Trimethoxybenzaldehyde2.095
4-Chlorobenzaldehyde3.094
4-Nitrobenzaldehyde4.088
3-Nitrobenzaldehyde3.590
Cinnamaldehyde2.590

It is important to note that this lanthanide-catalyzed method, similar to the classical approaches, primarily yields 2-substituted-1H-benzimidazoles. To produce the target compound, this compound, the resulting benzimidazole nucleus would require a subsequent N-arylation reaction, a transformation for which other transition-metal catalysts, such as those based on copper and palladium, are commonly employed.

Metal-Catalyzed Cyclizations and Cross-Coupling Reactions

Palladium-Catalyzed Functionalizations (e.g., Suzuki–Miyaura, Buchwald-Hartwig Amination)

Palladium catalysis stands as a cornerstone in modern organic synthesis, offering powerful tools for forming carbon-carbon and carbon-nitrogen bonds. For the synthesis and functionalization of this compound derivatives, palladium-catalyzed reactions such as the Suzuki–Miyaura coupling and Buchwald-Hartwig amination are particularly significant.

Suzuki–Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate. arkat-usa.org In the context of benzimidazoles, this reaction is widely used to introduce aryl or heteroaryl substituents at the C2 position. A common strategy involves preparing a 2-iodo-1-substituted-benzimidazole intermediate, which then undergoes coupling with various boronic acids. arkat-usa.org Microwave-assisted synthesis has been shown to be an efficient energy source for these coupling reactions. arkat-usa.org

Research has demonstrated the synthesis of 1-cyclohexyl-2-(4-methoxyphenyl)-benzimidazole via a Suzuki coupling reaction between 1-cyclohexyl-2-iodo-1H-benzimidazole and (4-methoxyphenyl)boronic acid. arkat-usa.org The reaction conditions and yields for related couplings are often optimized by screening different palladium catalysts, ligands, and bases. arkat-usa.orgresearchgate.net Despite the utility of this method, standard protocols can sometimes fail when substrates contain unprotected N-H groups, which can inhibit the catalyst. nih.gov However, specific catalyst systems have been developed to overcome this limitation, allowing for the direct coupling of unprotected nitrogen-rich heterocycles. nih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance compared to traditional methods. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation by a base, and finally reductive elimination to yield the arylamine product and regenerate the catalyst. libretexts.org

A novel approach to synthesizing N-arylbenzimidazoles involves a cascade of palladium-catalyzed reactions. nih.gov This strategy uses a single catalyst to perform sequential intermolecular amination and amidation reactions on a 2-chloroaryl sulfonate substrate, leading to the desired benzimidazole product with high regioselectivity. nih.gov The use of sterically hindered phosphine (B1218219) ligands, such as tBuBrettPhos, has been found to be effective for this type of transformation. nih.gov

Palladium-Catalyzed C-H Activation:

Direct C-H bond activation is an increasingly important strategy that avoids the pre-functionalization of starting materials. Palladium catalysts have been successfully used for the regioselective C-H arylation of 2-aryl-benzimidazoles to form 2-(2'-biphenyl)benzimidazoles. nycu.edu.twnih.gov This process typically involves the coordination of a nitrogen atom in the benzimidazole ring to the palladium center, which directs the C-H activation at the ortho position of the 2-aryl substituent. nycu.edu.tw The reaction is often performed in the presence of an oxidant or an additive like a silver salt. nycu.edu.tw

Table 1: Examples of Palladium-Catalyzed Synthesis of Benzimidazole Derivatives

Starting Material 1 Starting Material 2 Catalyst System Conditions Product Yield (%) Ref
1-Cyclohexyl-2-iodo-1H-benzimidazole (4-methoxyphenyl)boronic acid Pd(PPh₃)₄, K₂CO₃ Microwave, 120°C, 10 min 1-Cyclohexyl-2-(4-methoxyphenyl)-benzimidazole 90 arkat-usa.org
2-Chloro-6-fluorophenyl nonaflate 4-Methoxyaniline, Acetamide Pd₂(dba)₃, tBuBrettPhos, Cs₂CO₃ tBuOH, 110°C, 12 h 5-Fluoro-1-(4-methoxyphenyl)-2-methyl-1H-benzo[d]imidazole 75 nih.gov
1-Cyclopentyl-2-phenyl-1H-benzimidazole Iodobenzene Pd(OAc)₂, AgOAc Dioxane, 120°C, 24 h 2-(Biphenyl-2-yl)-1-cyclopentyl-1H-benzimidazole 72 nycu.edu.tw
Titanium-Catalyzed Chemoselective Synthesis

While palladium and copper are dominant in benzimidazole synthesis, other transition metals are being explored for novel reactivity. However, based on the surveyed literature, specific research findings on the titanium-catalyzed chemoselective synthesis of this compound are not widely reported. This suggests that titanium-based catalytic systems are less commonly employed for the construction of this particular heterocyclic scaffold compared to other established methods.

Copper Complex Catalysis

Copper-catalyzed reactions, particularly Ullmann-type C-N cross-coupling, represent a classical and still highly relevant method for synthesizing N-aryl heterocycles, including benzimidazoles. These reactions are often more cost-effective than their palladium-catalyzed counterparts.

The synthesis of benzimidazoles can be achieved through a copper(I)-catalyzed intramolecular N-arylation. rsc.org Mechanistic studies exploring this transformation have identified several copper(I) species with the reaction substrate and product, providing insight into the catalytic pathway. rsc.org The synthesis of 2-(4-nitrophenyl)-1H-benzimidazole, a related derivative, involves the cyclization of a Schiff base precursor, a process that can be facilitated by metal catalysts. nih.gov Furthermore, copper-benzimidazole complexes themselves have been investigated as catalysts for various organic transformations, such as oxidation reactions. nih.gov More recently, copper complexes have been developed as photoredox catalysts, where benzimidazole-based ligands are used to create systems for free-radical polymerization. nih.gov

Table 2: Copper-Catalyzed Benzimidazole Synthesis

Reaction Type Catalyst Ligand Base Conditions Significance Ref
Intramolecular N-arylation [Cu(MeCN)₄]PF₆ Phenanthroline K₃PO₄ Toluene, 110°C Mechanistic study of benzimidazole ring closure rsc.org
Photoredox Catalysis Copper(II) complexes Benzimidazole Schiff base N/A Visible light (LED @ 405 nm) Application of benzimidazole ligands in Cu-catalysis nih.gov
Electrochemical Synthesis Methods

Electrochemical synthesis offers a green and sustainable alternative to traditional methods by minimizing the use of chemical oxidants and metal catalysts. researchgate.net For benzimidazole synthesis, an electrochemical dehydrogenative amination has been developed. acs.org

This method facilitates an intramolecular C(sp³)–H amination to produce 1,2-disubstituted benzimidazoles. acs.orgacs.org The reaction proceeds under undivided electrolytic conditions, avoiding the need for transition metals and external oxidants. acs.org This electrosynthesis has been shown to tolerate various functional groups. For instance, the synthesis of 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole was achieved in good yield using this approach. acs.org The process represents a sustainable methodology for constructing condensed N-heterocycles. researchgate.net

Table 3: Electrochemical Synthesis of Benzimidazole Derivatives

Substrate Conditions Product Yield (%) Ref
N¹-(4-Methoxybenzyl)-N²-(4-methoxybenzyl)benzene-1,2-diamine n-Bu₄NI (electrolyte), Graphite electrodes, MeCN, 60 °C 1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole 77 acs.org
N¹-Benzyl-N²-(4-chlorobenzyl)benzene-1,2-diamine n-Bu₄NI (electrolyte), Graphite electrodes, MeCN, 60 °C 1-Benzyl-2-(4-chlorophenyl)-1H-benzo[d]imidazole 85 acs.org

Brønsted Acid/Base Catalysis

Metal-free synthetic routes are highly desirable from an environmental and economic perspective. Brønsted acid catalysis provides an efficient, metal-free method for synthesizing C-2 substituted benzimidazoles. rsc.org This approach typically involves the condensation of an o-phenylenediamine with an aldehyde.

Various Brønsted acids have been employed as catalysts, including p-toluenesulfonic acid (PTSA), arkat-usa.org and solid-supported acids like graphene sulfonic acid. rsc.org These reactions are often operationally simple and can be performed under mild or even solventless conditions. arkat-usa.org A notable strategy is the [4+1] heteroannulation, which involves a domino sequence of condensation, cyclization, and elimination. arkat-usa.org Brønsted acidic ionic liquids have also been used, offering the advantage of being reusable catalysts. buu.ac.th These methods exhibit broad functional group tolerance and are amenable to gram-scale production. rsc.orgarkat-usa.org

Table 4: Brønsted Acid-Catalyzed Synthesis of 2-Substituted Benzimidazoles

o-Phenylenediamine Aldehyde Catalyst Conditions Yield (%) Ref
o-Phenylenediamine 4-Methoxybenzaldehyde [DodecIm][HSO₄] Ambient temp., 1.5 h 94 buu.ac.th
4-Methyl-1,2-phenylenediamine 4-Methoxybenzaldehyde p-Toluenesulfonic acid (PTSA) Toluene, 120°C, 3 h 92 arkat-usa.org
o-Phenylenediamine 4-Methoxybenzaldehyde Graphene sulfonic acid (G-SO₃H) Ambient temp., 20 min 96 rsc.org

Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) Promoted Reactions

Ceric ammonium nitrate (CAN) is a versatile and commercially available inorganic salt that can act as a one-electron oxidant and a Lewis acid catalyst in a variety of organic transformations. arabjchem.orgmdpi.com

The reaction of o-phenylenediamine with aromatic aldehydes in the presence of a catalytic amount of CAN provides a simple and efficient route to benzimidazole derivatives. arabjchem.org Depending on the reaction conditions and the stoichiometry of the reactants, this method can selectively yield either 2-aryl-1H-benzimidazoles or 2-aryl-1-arylmethyl-1H-benzimidazoles. arabjchem.org Specifically, the reaction of o-phenylenediamine with 4-methoxybenzaldehyde catalyzed by CAN in methanol (B129727) at room temperature afforded 2-(4-methoxyphenyl)-1-(4-methoxyphenyl)methyl-1H-benzimidazole in high yield. arabjchem.org A plausible mechanism involves CAN acting as a Lewis acid to facilitate the initial nucleophilic addition, followed by aromatization promoted by CAN's oxidative properties. scispace.com

Table 5: CAN-Promoted Synthesis of Benzimidazole Derivatives

o-Phenylenediamine Aldehyde Catalyst Solvent Product Yield (%) Ref
o-Phenylenediamine 4-Methoxybenzaldehyde Ceric Ammonium Nitrate (CAN) MeOH 2-(4-Methoxyphenyl)-1-(4-methoxyphenyl)methyl-1H-benzimidazole 90 arabjchem.org
o-Phenylenediamine 4-Chlorobenzaldehyde Ceric Ammonium Nitrate (CAN) MeOH 2-(4-Chlorophenyl)-1H-benzimidazole - arabjchem.org

Nanoparticle-Mediated Synthesis (e.g., ZnO)

The use of nanoparticles as heterogeneous catalysts has gained significant traction in green chemistry due to their high surface-area-to-volume ratio, enhanced catalytic activity, and potential for recyclability. nih.gov Zinc oxide nanoparticles (ZnO-NPs) have emerged as an effective catalyst for the synthesis of benzimidazole derivatives. nih.govijarsct.co.in

The synthesis typically involves a one-pot cyclocondensation of an o-phenylenediamine with an aldehyde or carboxylic acid. nih.govresearchgate.net The ZnO-NPs are believed to activate the aldehyde's carbonyl group, facilitating the nucleophilic attack by the diamine. This is followed by an intramolecular cyclization and dehydration to form the benzimidazole ring. nih.gov This nano-catalyzed method offers several advantages, including higher yields, shorter reaction times, and the ability to recycle the catalyst. nih.gov For example, the reaction of 4-methoxy-1,2-phenylenediamine with formic acid in the presence of ZnO nanoparticles at 70°C produced 5-methoxy-1H-benzimidazole in 98% yield. researchgate.net Other nanoparticles, such as zinc sulfide (B99878) (ZnS), have also been used effectively. ajgreenchem.com

Table 6: Nanoparticle-Mediated Synthesis of Benzimidazole Derivatives

Substrate 1 Substrate 2 Catalyst Conditions Product Yield (%) Ref
4-Methoxy-1,2-phenylenediamine Formic acid ZnO Nanoparticles 70°C, solvent-free 5-Methoxy-1H-benzimidazole 98 researchgate.net
o-Phenylenediamine Salicylaldehyde ZnO Nanoparticles Ethanol, Reflux, 1 h 2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole 95 nih.gov
o-Phenylenediamine 4-Methoxybenzaldehyde ZnS Nanoparticles Ethanol, 70°C, 25 min 2-(4-Methoxyphenyl)-1H-benzimidazole 96 ajgreenchem.com

Green Chemistry Approaches in Benzimidazole Synthesis

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies for benzimidazole derivatives. These approaches aim to reduce or eliminate the use and generation of hazardous substances by focusing on aspects such as energy efficiency, use of safer solvents, and atom economy.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. zenodo.orgjocpr.com The synthesis of benzimidazole derivatives, including those with a 4-methoxyphenyl (B3050149) substituent, has been successfully achieved using microwave irradiation. rasayanjournal.co.in

One approach involves the reaction of o-phenylenediamine with formic acid in a domestic microwave oven, which significantly reduces the reaction time compared to conventional refluxing. jocpr.com Another efficient method is the condensation of o-phenylenediamines with aldehydes under microwave irradiation. This can be performed under solvent-free conditions or in the presence of an environmentally friendly solvent. nih.govdergipark.org.tr For instance, the reaction of N-phenyl-o-phenylenediamine with benzaldehyde under microwave irradiation without a solvent has been shown to produce 1,2-disubstituted benzimidazoles in excellent yields (up to 99%) and very short reaction times (5-10 minutes). mdpi.compreprints.org The use of a catalyst, such as erbium triflate (Er(OTf)₃) at a low concentration (1 mol%), can further enhance the reaction efficiency. mdpi.com

The combination of microwave heating with solvent-free conditions represents a particularly green protocol. erdogan.edu.tr Researchers have successfully synthesized 2-(substituted phenyl)-1H-benzimidazole derivatives by irradiating a mixture of 1,2-phenylenediamines and aldehydes with readily available and inexpensive reagents like sodium metabisulfite (B1197395) (Na₂S₂O₅) as an oxidant under solvent-free conditions. researchgate.net Acetic acid has also been employed as a catalyst for the condensation of o-phenylenediamine with aldehydes under microwave irradiation, offering an eco-friendly and efficient route to 2-aryl-1-(arylmethyl)-1H-benzimidazoles. dergipark.org.tr

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazoles

Method Reactants Conditions Reaction Time Yield Reference
Conventional o-Phenylenediamine, Formic acid Thermal reflux Several hours Moderate jocpr.com
Microwave o-Phenylenediamine, Formic acid Microwave irradiation Minutes High jocpr.com
Microwave N-phenyl-o-phenylenediamine, Benzaldehyde Solvent-free, 1% Er(OTf)₃, 60°C 5 min 99.9% mdpi.compreprints.org
Conventional N-phenyl-o-phenylenediamine, Benzaldehyde Water, 100°C 120 min 89.7% preprints.org

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often conducted by grinding the reactants together or heating a neat mixture, can lead to reduced waste, easier purification, and lower environmental impact. researchgate.net

The synthesis of 2-(4-methoxyphenyl)-1H-benzimidazole has been achieved under solvent-free conditions by condensing o-phenylenediamine with 4-methoxybenzaldehyde. umich.edu One reported method involves heating a mixture of the reactants at 140°C, resulting in a moderate to high yield of the desired product. umich.edu Another approach utilizes potassium ferrocyanide (K₄[Fe(CN)₆]) as a catalyst for the reaction between 1,2-diamines and aldehydes, which proceeds rapidly at room temperature by crushing the reactants in a mortar and pestle. acgpubs.org This method has been successfully applied to the synthesis of 2-(4-methoxyphenyl)-1H-benzimidazole, yielding the product in excellent yields (90-97%). acgpubs.org

The use of solid supports or catalysts in solvent-free reactions is also common. For example, zinc acetate (B1210297) has been used as a catalyst for the reaction of o-phenylenediamine with aldehydes at room temperature under solvent-free conditions, providing excellent yields and high selectivity. chemmethod.com Polymer-supported trifluoromethanesulfonic acid has also been demonstrated as a reusable catalyst for the synthesis of benzimidazoles from o-phenylenediamines and aromatic aldehydes under solvent-free conditions. researchgate.net

Aqueous Media Synthesis

Water is considered the ultimate green solvent due to its non-toxicity, non-flammability, and abundance. Performing organic reactions in water can offer significant environmental and economic advantages. The synthesis of benzimidazole derivatives in aqueous media has been explored through various strategies. researchgate.net

One method involves the condensation of o-phenylenediamines with aldehydes in the presence of a catalyst in water. L-proline has been used as an organocatalyst in an aqueous medium at a controlled pH of 4.2 under reflux conditions to produce benzimidazole derivatives in good to excellent yields. ijrar.org Another approach utilizes a surfactant, such as sodium lauryl ether sulfate (B86663) (SLES), to facilitate the reaction of o-phenylenediamine with aryl aldehydes in water at room temperature. samipubco.com The surfactant forms micelles that help to solubilize the organic reactants, leading to high yields of the desired 1,2-disubstituted benzimidazoles. samipubco.com

A straightforward method for the synthesis of the benzimidazole ring system involves a transition-metal-free intramolecular N-arylation of N-(2-iodoaryl)benzamidines in water. mdpi.com This reaction proceeds in the presence of potassium carbonate at 100°C, providing moderate to high yields of benzimidazole derivatives, including 2-(4-methoxyphenyl)-1H-benzo[d]imidazole. mdpi.com The exclusivity of water as the reaction medium makes this method highly valuable from an environmental and economic standpoint. mdpi.com

Mechanochemical Procedures

Mechanochemistry, which involves inducing chemical reactions through mechanical force, such as grinding or milling, is a burgeoning field in green synthesis. rsc.org These solvent-free methods can lead to shorter reaction times and high yields. rsc.org

A simple and efficient mechanochemical route for the synthesis of substituted benzimidazoles involves grinding o-phenylenediamine and an aldehyde in a mortar and pestle. rsc.orgtandfonline.com This method is often catalyst-free and does not require a separate work-up step. rsc.org Acetic acid can be used as a catalyst in this mortar-pestle grinding technique to promote the condensation and subsequent cyclization, affording the corresponding benzimidazoles in high yields. tandfonline.com

Ball milling is another mechanochemical technique that has been successfully applied to the synthesis of benzimidazoles. nih.gov This solvent-free method involves placing the reactants in a vessel with grinding balls and shaking at high speeds. nih.gov The synthesis of benzimidazole derivatives from o-phenylenediamine and various aldehydes has been achieved with high yields using this technique. nih.gov More recently, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been used as an oxidant to facilitate the intramolecular C(sp²)-H amidation of N-(2-(arylideneamino)phenyl)-p-toluenesulfonamides under ball milling conditions to produce 1,2-disubstituted benzimidazoles. beilstein-journals.org

One-Pot Synthetic Strategies for this compound Derivatives

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, are highly desirable as they can reduce reaction time, resource consumption, and waste generation. researchgate.net

Nitro-Reductive Cyclization Approaches

A prominent one-pot strategy for the synthesis of benzimidazoles involves the reductive cyclization of o-nitroanilines in the presence of an aldehyde. This method circumvents the need to pre-synthesize and isolate the o-phenylenediamine intermediate.

A versatile and widely used method employs sodium dithionite (B78146) (Na₂S₂O₄) as the reducing agent. organic-chemistry.org In this one-step process, an o-nitroaniline is heated with an aldehyde in a solvent like ethanol or dimethyl sulfoxide (B87167) (DMSO) in the presence of sodium dithionite. researchgate.netorganic-chemistry.org This approach is compatible with a wide range of functional groups on both the nitroaniline and the aldehyde. organic-chemistry.org The synthesis of N-substituted benzimidazoles can be achieved regioselectively by starting with the corresponding N-substituted nitroanilines. organic-chemistry.org The addition of water has been found to accelerate the reductive cyclization with sodium dithionite, allowing for better control of the reaction's heat release. researchgate.netacs.org

Microwave irradiation has also been combined with this reductive cyclization method to further enhance its efficiency. researchgate.net The synthesis of new benzimidazole derivatives has been described using sodium dithionite as the reductive cyclizing agent in DMSO under microwave conditions. researchgate.net Another approach utilizes a polymer-bound o-nitroaniline which is reacted with an aldehyde in the presence of stannous chloride dihydrate (SnCl₂·2H₂O) to yield benzimidazoles after cleavage from the solid support. researchgate.net Continuous flow protocols have also been developed for the one-pot reductive cyclization of o-nitroanilines, offering a safe and efficient synthesis of a broad range of benzimidazole derivatives. eurekaselect.com

Table 2: One-Pot Nitro-Reductive Cyclization for Benzimidazole Synthesis

Starting Materials Reducing Agent Conditions Key Features Reference
o-Nitroaniline, Aldehyde Na₂S₂O₄ Ethanol, Heat Versatile, wide functional group tolerance organic-chemistry.org
o-Nitroarylamine, Aldehyde Na₂S₂O₄ DMSO/H₂O or DMA/H₂O Accelerated by water, controlled heat release researchgate.netacs.org
o-Nitroaniline, Aldehyde SnCl₂·2H₂O DMF, 60°C, Solid-phase Good for library synthesis researchgate.net
o-Nitroaniline, Aldehyde Na₂S₂O₄ DMSO, Microwave Eco-friendly, rapid researchgate.net
Acylated o-nitroaniline 5% Pt/C, Sulfide Continuous flow hydrogenation Fully integrated process, high selectivity eurekaselect.com

Exploration of Novel Precursors and Reagents (e.g., Schiff bases)

The traditional synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. researchgate.netijariie.commdpi.com However, the quest for more efficient and versatile methods has led to the exploration of alternative precursors and reagents.

Schiff Bases as Key Intermediates

Schiff bases, formed from the condensation of an amine and an aldehyde or ketone, have emerged as valuable intermediates in the synthesis of benzimidazole derivatives. researchgate.netijrpr.comnih.gov The reaction of o-phenylenediamine with an appropriate aldehyde, such as 4-methoxybenzaldehyde, can form a Schiff base intermediate, which then undergoes cyclization to yield the benzimidazole ring. nih.govnih.gov

One synthetic approach involves a two-step reaction where o-phenylenediamine is first condensed with p-aminobenzoic acid. The resulting 2-aminobenzimidazole (B67599) is then treated with various substituted aldehydes to form the final Schiff base-containing benzimidazole derivatives. researchgate.net Another method describes the refluxing of 2-(1H-benzo[d]imidazol-2-yl)-5-chloroaniline with substituted aromatic aldehydes in ethanol to produce Schiff base derivatives. ijrpr.com

The use of Schiff base precursors offers a versatile platform for creating a library of substituted benzimidazoles by varying the aldehyde or ketone component.

Novel Reagents and Catalysts

Recent research has focused on the use of various catalysts and reagents to promote the synthesis of benzimidazoles under milder conditions and with higher efficiency.

Lanthanum Chloride (LaCl₃): This catalyst has been effectively used in the one-pot synthesis of 2-substituted benzimidazole derivatives from the reaction of o-phenylenediamine and various aldehydes in acetonitrile at room temperature. researchgate.netijariie.com

Supported Gold Nanoparticles (Au/TiO₂): Gold nanoparticles supported on titanium dioxide have been shown to catalyze the synthesis of benzimidazole derivatives from o-phenylenediamine and aldehydes at room temperature. mdpi.com

Indium Triflate [In(OTf)₃]: This catalyst facilitates the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes in excellent yields under solvent-free conditions at room temperature. ijariie.com

Sodium Metabisulfite (Na₂S₂O₅): This reagent is used in an aqueous ethanol solution for the reaction of o-phenylenediamine with benzaldehyde derivatives, followed by refluxing to produce the benzimidazole product. researchgate.netnih.gov

p-Toluenesulfonic acid (p-TsOH): This acid has been used as a catalyst for the synthesis of 1,2-disubstituted benzimidazole derivatives from o-phenylenediamines and aldehydes under solvent-free grinding conditions, offering short reaction times and high efficiency. rsc.org

The following table summarizes various synthetic approaches for benzimidazole derivatives, which are applicable to the synthesis of this compound.

PrecursorsReagents/CatalystsConditionsProductReference
o-phenylenediamine, 4-methoxybenzaldehydeAmmonium acetate, EthanolReflux at 80°C2-(4-methoxyphenyl)-1-phenyl-1H-benzimidazole nih.gov
o-phenylenediamine, Aromatic aldehydesLanthanum chlorideAcetonitrile, Room temperature2-substituted benzimidazoles researchgate.netijariie.com
o-phenylenediamine, Aromatic aldehydesAu/TiO₂CHCl₃:MeOH, 25°C2-substituted benzimidazoles mdpi.com
o-phenylenediamine, AldehydesIndium triflate [In(OTf)₃]Solvent-free, Room temperature2-substituted benzimidazoles ijariie.com
o-phenylenediamine, Benzaldehyde derivativesNa₂S₂O₅, Ethanol/WaterRefluxBenzimidazole derivatives nih.gov
o-phenylenediamines, Aldehydesp-Toluenesulfonic acidSolvent-free, Grinding1,2-disubstituted benzimidazoles rsc.org

Investigation of Reaction Mechanisms Underlying this compound Formation

The formation of the benzimidazole ring from o-phenylenediamine and an aldehyde, such as 4-methoxybenzaldehyde, generally proceeds through a condensation and subsequent cyclization-oxidation pathway. rsc.org

General Mechanism

The widely accepted mechanism for the acid-catalyzed formation of 2-substituted benzimidazoles involves several key steps:

Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base intermediate (an imine). nih.govnih.gov

Intramolecular Cyclization: The second amino group of the o-phenylenediamine derivative then attacks the imine carbon in an intramolecular fashion. This step leads to the formation of a five-membered dihydro-benzimidazole intermediate.

Oxidation/Dehydrogenation: The final step involves the oxidation or dehydrogenation of the dihydro-benzimidazole intermediate to form the stable aromatic benzimidazole ring. This step often requires an oxidizing agent or occurs via air oxidation. mdpi.com

A plausible reaction pathway for the synthesis of benzimidazole derivatives catalyzed by supported gold nanoparticles has been proposed. mdpi.com The mechanism suggests the activation of unsaturated bonds by the electrophilic gold atoms, facilitating the cyclization process. mdpi.com

In some synthetic protocols, the reaction mechanism can vary. For instance, when using nitrobenzene (B124822) as both a solvent and an oxidizing agent, the reaction between a substituted o-phenylenediamine and an aldehyde at elevated temperatures leads to the formation of the benzimidazole. researchgate.net

The following table outlines the key mechanistic steps in the formation of this compound.

StepDescriptionIntermediate/Product
1Nucleophilic attack of o-phenylenediamine on 4-methoxybenzaldehyde and subsequent dehydration.Schiff base (imine)
2Intramolecular nucleophilic attack of the second amino group on the imine carbon.Dihydro-benzimidazole derivative
3Oxidation/Dehydrogenation of the dihydro-benzimidazole intermediate.This compound

The investigation into these mechanisms is crucial for optimizing reaction conditions and designing more efficient synthetic routes for this important class of heterocyclic compounds.

Spectroscopic and Structural Characterization Studies of 1 4 Methoxyphenyl 1h Benzimidazole and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of 1-(4-methoxyphenyl)-1H-benzimidazole reveals characteristic signals corresponding to the protons in the benzimidazole (B57391) and methoxyphenyl rings. In a typical spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a singlet for the N-H proton of the benzimidazole ring is observed at approximately 12.76 ppm. nih.gov The aromatic protons of the benzimidazole moiety appear as a complex multiplet between 7.17 and 7.56 ppm. nih.gov The protons of the 4-methoxyphenyl (B3050149) group show distinct signals: a doublet for the two protons adjacent to the benzimidazole ring at around 8.13 ppm and a doublet for the two protons adjacent to the methoxy (B1213986) group at approximately 7.13 ppm. nih.gov The methoxy group itself presents as a sharp singlet at 3.85 ppm. nih.gov

Detailed ¹H NMR data for this compound is presented below:

Proton Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Reference
NH12.76s- nih.gov
Aromatic (benzimidazole)7.56s- nih.gov
Aromatic (benzimidazole)7.18ddJ₁=5.4, J₂=3.0 nih.gov
Aromatic (methoxyphenyl)8.13d3.0 nih.gov
Aromatic (methoxyphenyl)7.13d2.4 nih.gov
OCH₃3.85s- nih.gov

s: singlet, d: doublet, dd: doublet of doublets

Analogues of this compound, such as 2-(4-methylphenyl)-1H-benzimidazole, show a characteristic singlet for the methyl group protons at around 2.39 ppm. nih.gov In 2-(4-chlorophenyl)-1H-benzimidazole, the aromatic signals are shifted due to the electron-withdrawing nature of the chlorine atom. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound provides further structural confirmation by detailing the carbon framework. In DMSO-d₆, the carbon of the methoxy group (OCH₃) typically resonates at approximately 55.79 ppm. nih.gov The aromatic carbons of the benzimidazole and methoxyphenyl rings appear in the range of 114.83 to 161.07 ppm. nih.gov The carbon atom at position 2 of the benzimidazole ring (C=N) is observed at around 151.82 ppm, while the carbon of the methoxyphenyl ring attached to the oxygen atom is found at a downfield shift of about 161.07 ppm. nih.gov

A summary of the ¹³C NMR spectral data for this compound is provided in the table below:

Carbon Chemical Shift (δ) in ppm Reference
C=N (benzimidazole)151.82 nih.gov
Aromatic C-O (methoxyphenyl)161.07 nih.gov
Aromatic128.48 nih.gov
Aromatic123.18 nih.gov
Aromatic122.21 nih.gov
Aromatic114.83 nih.gov
OCH₃55.79 nih.gov

For comparison, the ¹³C NMR spectrum of 2-(4-methylphenyl)-1H-benzimidazole shows a signal for the methyl carbon at approximately 21.44 ppm. nih.gov In the case of 2-(4-hydroxyphenyl)-1H-benzimidazole, the carbon attached to the hydroxyl group resonates at around 159.59 ppm. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While specific Liquid Chromatography-Mass Spectrometry (LC-MS) data for this compound, such as retention time and detailed chromatographic conditions, were not explicitly found in the reviewed literature, this technique is widely used for the analysis of benzimidazole derivatives. nih.gov Generally, LC-MS methods for this class of compounds involve reversed-phase chromatography followed by detection using an electrospray ionization (ESI) source in positive ion mode. The mobile phase often consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with additives like formic acid to improve ionization. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₄H₁₂N₂O), the calculated mass of the protonated molecule [M+H]⁺ is 225.1022. nih.gov Experimental HRMS data obtained via electrospray ionization (ESI) shows a found mass of 225.1021, which is in excellent agreement with the calculated value, confirming the molecular formula of the compound. nih.gov

The table below summarizes the HRMS data for this compound and some of its analogues.

Compound Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺ Reference
This compoundC₁₄H₁₂N₂O225.1022225.1021 nih.gov
2-Phenyl-1H-benzimidazoleC₁₃H₁₀N₂195.0917195.0916 nih.gov
2-(4-Chlorophenyl)-1H-benzimidazoleC₁₃H₉ClN₂229.0527229.0523 nih.gov
2-(4-Methylphenyl)-1H-benzimidazoleC₁₄H₁₂N₂209.1073209.1072 nih.gov
2-(4-Hydroxyphenyl)-1H-benzimidazoleC₁₃H₁₀N₂O211.0866211.0863 nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound, typically recorded using a KBr pellet, displays several characteristic absorption bands. A broad band corresponding to the N-H stretching vibration of the benzimidazole ring is observed around 3439 cm⁻¹. nih.gov The C-H stretching of the methyl group appears at approximately 2965 cm⁻¹. nih.gov The C=N stretching vibration of the imidazole (B134444) ring is found at about 1613 cm⁻¹. nih.gov A strong band at 1244 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the methoxy group. nih.gov

Key FT-IR absorption bands for this compound are listed below:

Vibrational Mode Wavenumber (cm⁻¹) Reference
N-H stretch3439 nih.gov
C-H stretch (CH₃)2965 nih.gov
C=N stretch1613 nih.gov
C-O stretch (asymmetric)1244 nih.gov

The vibrational spectra of analogues also show characteristic bands. For example, 2-(4-hydroxyphenyl)-1H-benzimidazole exhibits a broad O-H stretching band around 3308 cm⁻¹, in addition to the N-H stretch. nih.gov In 2-(4-nitrophenyl)-1H-benzimidazole, strong absorption bands for the nitro group (NO₂) are observed at approximately 1516 and 1338 cm⁻¹.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique used to identify functional groups and elucidate the molecular structure of compounds. In the context of this compound and its analogues, FT-IR spectra reveal characteristic vibrational frequencies corresponding to specific bonds within the molecules.

For the analogue 2-(4-methoxyphenyl)-1H-benzimidazole, characteristic infrared absorption bands have been identified. The N-H stretching vibration is observed around 3439 cm⁻¹, while the C=N stretching vibration appears at 1613 cm⁻¹. The presence of the methoxy group is confirmed by the C-O stretching vibration at 1244 cm⁻¹, and the methyl group shows a C-H stretching vibration at 2965 cm⁻¹. rsc.org

In a related compound, (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide, the N-H stretching vibration of the carbohydrazide (B1668358) group is observed at 3316 cm⁻¹. The aromatic C-C stretching vibrations are found in the range of 1589-1001 cm⁻¹. nih.gov

Another analogue, (E)-N′-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, displays a strong absorption band for the C=O group at 1689 cm⁻¹ and a C-H stretching vibration at 3019 cm⁻¹. mdpi.com

The FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole has been studied, and the vibrational frequencies have been calculated using computational methods to provide a detailed assignment of the experimental bands. researchgate.net Similarly, the FT-IR spectra of other benzimidazole derivatives, such as 2-(4-Aminophenyl)-1H-benzimidazole, have been recorded to characterize their structures. researchgate.net

Table 1: Characteristic FT-IR Peaks for this compound Analogues

Functional GroupVibrational ModeWavenumber (cm⁻¹)Compound
N-HStretching34392-(4-methoxyphenyl)-1H-benzimidazole rsc.org
C=NStretching16132-(4-methoxyphenyl)-1H-benzimidazole rsc.org
C-OStretching12442-(4-methoxyphenyl)-1H-benzimidazole rsc.org
C-H (methyl)Stretching29652-(4-methoxyphenyl)-1H-benzimidazole rsc.org
N-H (carbohydrazide)Stretching3316(E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide nih.gov
C=OStretching1689(E)-N′-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide mdpi.com
C-HStretching3019(E)-N′-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide mdpi.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR by detecting vibrational modes that are Raman active. For benzimidazole and its derivatives, Raman studies help in the detailed assignment of vibrational modes.

Studies on benzimidazole have identified characteristic Raman peaks. For instance, three characteristic peaks for benzimidazole are found at approximately 1015, 1265, and 1595 cm⁻¹. nih.gov In the Raman spectra of imidazolium (B1220033) selenate (B1209512) hydrate, a band at 1598 cm⁻¹ is attributed to the stretching of C=C bonds within the pentagonal ring, which is comparable to the 1593 cm⁻¹ band in solid benzimidazole. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) has been utilized to analyze benzimidazole-based fungicides. For thiabendazole, a benzimidazole derivative, significant SERS bands are observed at 1618, 1571, 1400, 1318, 1005, and 778 cm⁻¹, providing enhanced signals for detection and analysis. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. For this compound and its analogues, UV-Vis spectra provide information about their electronic structure and conjugation.

The UV-Vis spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, a related chalcone, shows a maximum absorption at a wavelength of 342 nm, which is attributed to an n-π* transition. researchgate.net For 1H-benzimidazole in an acetonitrile solution, absorption maxima are observed at 245 nm, 271 nm, and 278 nm. researchgate.net

An analogue, (1´´-(4´´´-Methoxyphenyl)-2´´-(2´-thienyl)pyrrolyl)-1,3-benzimidazole, exhibits absorption maxima at 361.0 nm, 291.5 nm, and 241.0 nm in dioxane. core.ac.uk Another derivative, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, shows a maximum absorption at 326 nm in acetonitrile. semanticscholar.org

Table 2: UV-Vis Absorption Maxima for this compound and its Analogues

CompoundSolventλmax (nm)
1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-oneNot Specified342 researchgate.net
1H-benzimidazoleAcetonitrile245, 271, 278 researchgate.net
(1´´-(4´´´-Methoxyphenyl)-2´´-(2´-thienyl)pyrrolyl)-1,3-benzimidazoleDioxane361.0, 291.5, 241.0 core.ac.uk
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylateAcetonitrile326 semanticscholar.org

X-ray Diffraction Analysis

X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction

For the related compound 2-(4-methoxyphenyl)-1H-benzimidazole, the crystal structure was determined to be monoclinic with the space group P2₁/c. researchgate.net The dihedral angle between the benzimidazole ring system and the 4-methoxyphenyl substituent is 34.12 (6)°. researchgate.net The molecules are linked by intermolecular N—H⋯N hydrogen bonds. researchgate.net

Another analogue, 2-(4-methoxyphenyl)-1-phenyl-1H-benzimidazole, crystallizes in a monoclinic system. nih.gov The 1H-benzimidazole ring forms dihedral angles of 48.00 (6)° and 64.48 (6)° with the benzene (B151609) and phenyl rings, respectively. nih.gov

The crystal structures of several other benzimidazole derivatives have been analyzed, revealing details about their planarity and intermolecular interactions, which are often stabilized by hydrogen bonds and π-π stacking interactions. researchgate.netsemanticscholar.org

Table 3: Crystallographic Data for 2-(4-methoxyphenyl)-1H-benzimidazole

ParameterValue
Chemical FormulaC₁₄H₁₂N₂O researchgate.net
Molecular Weight224.26 researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)11.354 (2) researchgate.net
b (Å)10.562 (2) researchgate.net
c (Å)9.868 (2) researchgate.net
β (°)112.22 (3) researchgate.net
Volume (ų)1095.5 (4) researchgate.net
Z4 researchgate.net

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. For a synthesized nanocomposite used in the preparation of 2-benzimidazoles, the X-ray diffraction pattern was studied to confirm its structure. rsc.org The experimental powder pattern can be compared with a theoretical pattern calculated from single-crystal data to confirm the phase purity of the bulk sample. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Behavior Investigation

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. It provides information about the thermal stability and decomposition behavior of materials.

The thermal properties of several benzimidazole derivatives have been investigated using TGA. For instance, the TGA of copper (II) coordination compounds with benzimidazole derivative ligands was studied to analyze their thermal decomposition and fragmentation products. nih.gov The thermal behavior of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate has also been reported. semanticscholar.org

In a study of 1,2,4-triazole (B32235) compounds, which share some structural similarities with benzimidazoles, TGA revealed that one of the compounds was thermally stable up to about 200°C and underwent a single-step degradation process. jocpr.com

Conformational Analysis and Molecular Geometry Determination

Dihedral Angles and Planarity

A key analogue, 2-(4-methoxyphenyl)-1H-benzimidazole , has been studied via X-ray crystallography. In this molecule, the benzimidazole ring system is essentially planar. The dihedral angle between the mean plane of this benzimidazole core and the attached 4-methoxyphenyl ring is reported to be 34.12 (6)°. researchgate.net This non-planar arrangement indicates a significant twist between the two aromatic systems, which is a common feature in 2-arylbenzimidazoles, arising from the steric hindrance between the ortho hydrogens of the two rings.

Another relevant analogue is 2-(4-methoxyphenyl)-1-phenyl-1H-benzimidazole . In this more complex structure, the 1H-benzimidazole ring is also planar. It forms a dihedral angle of 64.48 (6)° with the 4-methoxyphenyl ring at the 2-position and 48.00 (6)° with the phenyl ring at the 1-position. nih.gov The two phenyl rings are inclined to one another by 58.51 (7)°. nih.gov These larger dihedral angles, compared to the 2-substituted analogue without a 1-phenyl group, suggest increased steric crowding forcing the rings further out of planarity.

For 1-substituted benzimidazoles, the conformation is also typically non-planar. For instance, in 1-benzyl-1H-benzimidazole , the dihedral angle between the benzimidazole ring system and the benzyl (B1604629) ring is a near-perpendicular 85.77 (4)°. nih.gov This significant twist minimizes steric interactions between the benzyl group and the benzimidazole core.

Based on these findings, it can be inferred that this compound would also adopt a non-planar conformation. The methoxyphenyl group at the N1 position is expected to be significantly twisted out of the plane of the benzimidazole ring to alleviate steric clashes. The precise dihedral angle would be influenced by a balance of steric repulsion and the electronic effects of the methoxy group.

Dihedral Angles of this compound Analogues

CompoundRing 1Ring 2Dihedral Angle (°)Reference
2-(4-methoxyphenyl)-1H-benzimidazoleBenzimidazole4-Methoxyphenyl34.12 (6) researchgate.net
2-(4-methoxyphenyl)-1-phenyl-1H-benzimidazoleBenzimidazole4-Methoxyphenyl64.48 (6) nih.gov
BenzimidazolePhenyl (at N1)48.00 (6)
1-benzyl-1H-benzimidazoleBenzimidazoleBenzyl85.77 (4) nih.gov

Bond Character

The bond lengths within the benzimidazole core of these molecules generally exhibit values that are intermediate between those of pure single and double bonds, which is characteristic of aromatic systems. For example, in 2-(4-chlorophenyl)-1H-benzimidazole , a closely related compound, the C-N bond lengths within the imidazole ring are approximately 1.317(3) Å to 1.390(3) Å, and the C-C bonds of the benzene ring are in the typical aromatic range. researchgate.net

Theoretical studies using Density Functional Theory (DFT) on various benzimidazole derivatives corroborate these experimental findings, showing good agreement between calculated and observed bond lengths and angles. researchgate.net These computational models confirm the partial double bond character of the C-N bonds within the imidazole moiety and the aromatic nature of the fused benzene ring. The bond connecting the benzimidazole ring to the external phenyl group is a pure single bond, allowing for the observed rotational freedom that leads to non-planar conformations.

Selected Bond Lengths in Benzimidazole Analogues (Å)

CompoundBondBond Length (Å)Reference
2-(4-methoxyphenyl)-1H-benzimidazoleC1—N11.380 (2) researchgate.net
C7—N21.328 (2)
1-benzyl-1H-benzimidazoleN1—C21.3630 (13) nih.gov
N2—C21.3132 (14)
N1—C10 (N-CH2)1.4560 (13)

Computational and Theoretical Investigations of 1 4 Methoxyphenyl 1h Benzimidazole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for the theoretical study of molecular systems. These methods are used to determine the optimized molecular geometry and to predict a variety of properties, including vibrational frequencies and electronic characteristics.

Density Functional Theory (DFT) has become a prevalent method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. electrochemsci.org For benzimidazole (B57391) derivatives, DFT calculations are instrumental in exploring their geometric and electronic properties. nih.gov Studies on related compounds often employ various functionals, which are approximations of the exchange-correlation energy. Common functionals used for benzimidazole systems include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), BLYP, B3PW91, and mPW1PW91. nih.gov These functionals are chosen to model the electron density and, consequently, the energy and structure of the molecule with high accuracy. electrochemsci.orgnih.gov The application of DFT allows for a detailed understanding of the molecule's ground state and its inherent electronic nature. nih.gov

The accuracy of quantum chemical calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to construct the molecular orbitals. mit.edu For molecules like 1-(4-methoxyphenyl)-1H-benzimidazole, Pople-style basis sets such as 6-311G** and 6-31+G(d,p) are frequently utilized. electrochemsci.orgnih.gov The notation indicates that the core orbitals are described by a single contracted function, while the valence orbitals are split into multiple functions for greater flexibility. The symbols '+' and '*' denote the addition of diffuse and polarization functions, respectively, which are crucial for accurately describing systems with lone pairs and for modeling non-covalent interactions. researchgate.netyoutube.com

The initial step in most computational studies is geometry optimization. nih.gov This procedure systematically alters the molecular geometry to find the arrangement with the lowest possible energy, known as the stationary point on the potential energy surface. nih.gov This optimized structure is then used for subsequent calculations of other properties like vibrational frequencies and electronic parameters. nih.gov

Table 1: Common DFT Functionals and Basis Sets for Benzimidazole Studies

Methodology Examples Purpose
DFT Functionals B3LYP, BLYP, B3PW91, mPW1PW91 nih.gov Approximate the exchange-correlation energy to calculate the electronic structure.
Basis Sets 6-31+G(d,p), 6-311+G(d,p), 6-311G** electrochemsci.orgnih.gov Provide the mathematical functions to build molecular orbitals for the calculation.

Electronic Structure Analysis

Analysis of the electronic structure reveals key information about a molecule's stability, reactivity, and optical properties. Central to this analysis are the frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity as an electron acceptor. The energies of these orbitals, calculated using methods like DFT, are crucial for understanding chemical reactivity and electronic transitions. nih.govejosat.com.tr The distribution of HOMO and LUMO across the molecular structure indicates the regions involved in these electron transfer processes.

The energy gap (ΔE) is the energy difference between the HOMO and LUMO levels (ΔE = ELUMO – EHOMO). electrochemsci.org This value is a critical descriptor of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov This parameter is fundamental in predicting the behavior of the molecule in chemical reactions.

Table 2: Key Electronic Parameters from Computational Analysis

Parameter Definition Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to the electron-donating ability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to the electron-accepting ability of the molecule.
Energy Gap (ΔE) ΔE = ELUMO – EHOMO Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. uni-muenchen.denih.gov It is calculated based on the total electron density obtained from DFT calculations and is plotted onto the molecule's surface. nih.gov The MEP map helps in predicting the reactive sites for electrophilic and nucleophilic attacks by illustrating the electrostatic potential at different points. uni-muenchen.deresearchgate.net

The MEP surface is color-coded to represent different potential values. Typically, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are colored red. researchgate.netmdpi.com These areas are electron-rich and are usually associated with electronegative atoms like nitrogen and oxygen. nih.gov Regions of positive electrostatic potential, which are prone to nucleophilic attack, are colored blue and correspond to electron-deficient areas. researchgate.netmdpi.com Green areas represent regions of neutral or zero potential. nih.gov For this compound, the MEP map would be expected to show negative potential (red) around the nitrogen atoms of the benzimidazole ring and the oxygen atom of the methoxy (B1213986) group, identifying them as likely sites for interaction with electrophiles. Positive potential (blue) would likely be localized around the hydrogen atoms.

Reactivity Analysis

Theoretical chemistry provides powerful tools to predict the reactivity of a molecule. Methods like the calculation of Fukui functions and charge distribution analysis are instrumental in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

Charge Distribution Analysis

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides insight into the electronic structure and partial atomic charges within a molecule. usc.edu This information is crucial for understanding the molecule's electrostatic potential and its interaction with other molecules. For this compound, NBO analysis would reveal the charge delocalization and hyperconjugative interactions that contribute to its stability. researchgate.net It is expected that the nitrogen atoms in the benzimidazole ring would carry negative charges, making them nucleophilic centers, while the hydrogen atoms attached to the rings would likely have positive charges. The methoxy group (-OCH3) on the phenyl ring is an electron-donating group, which would influence the charge distribution across the entire molecule, likely increasing the electron density on the phenyl ring. A detailed charge distribution table would require specific computational results that are not currently available.

Theoretical Studies on Photophysical Properties

The photophysical properties of benzimidazole derivatives, such as their absorption and emission spectra, are often studied using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net These studies can predict the maximum absorption wavelength (λmax), oscillator strengths, and the nature of electronic transitions, such as π-π* or n-π*. The photophysical properties are of interest for applications in fluorescent probes and organic light-emitting diodes (OLEDs). For this compound, TD-DFT calculations could elucidate its potential for fluorescence and the influence of the methoxyphenyl group on its electronic transitions. Studies on similar benzimidazole derivatives suggest that they can exhibit interesting photophysical behaviors, including excited-state intramolecular proton transfer (ESIPT). researchgate.netresearchgate.net However, specific experimental or theoretical photophysical data for the target compound are not documented in the searched literature.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in telecommunications, optical computing, and photonics. researchgate.net Computational methods, particularly DFT, are used to predict the NLO properties of molecules, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). dnu.dp.ua A high β value is indicative of significant NLO activity. For organic molecules like this compound, the presence of a π-conjugated system and donor-acceptor groups can lead to enhanced NLO properties. The methoxy group acts as an electron donor, and the benzimidazole system can act as an acceptor, creating an intramolecular charge transfer system that is often associated with high hyperpolarizability. biointerfaceresearch.com While general reviews on the NLO properties of benzimidazoles exist, specific calculated values for this compound are not available. researchgate.net

Thermodynamic Property Computations (e.g., entropy, enthalpy, Gibbs free energy)

DFT calculations can be used to compute the thermodynamic properties of a molecule, such as its standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°). mdpi.com These properties are crucial for understanding the stability of a molecule and the feasibility of reactions involving it. The calculations are typically performed at a standard temperature and pressure. For this compound, these calculations would provide insights into its thermal stability. Studies on similar benzimidazole derivatives have shown that these thermodynamic parameters can be reliably calculated and often show a dependence on temperature. mdpi.com However, a specific data table of thermodynamic properties for this compound is not present in the reviewed literature.

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. This method is extensively used in drug discovery to understand the binding mode and affinity of potential drug candidates. Benzimidazole derivatives are known to target various biological macromolecules involved in cancer, such as dihydrofolate reductase (DHFR), topoisomerase, and various kinases. nih.govtandfonline.com

In the context of this compound, molecular docking studies could be performed to predict its binding affinity and interactions with the active sites of various cancer-related proteins. For instance, a study on N-alkylated 2-(4-methoxyphenyl)-1H-benzimidazole derivatives investigated their interaction with DHFR. nih.gov Such studies typically report the binding energy (in kcal/mol) and identify key amino acid residues involved in hydrogen bonding and other interactions. While these studies provide a strong indication that this compound could be a valuable scaffold for anticancer drug design, specific docking results for the parent compound against a range of targets are not available.

Below is a hypothetical data table illustrating the kind of results a molecular docking study might produce. Note: This data is for illustrative purposes only and is not based on actual research findings for this compound.

Target ProteinPDB IDBinding Energy (kcal/mol)Interacting Residues
Dihydrofolate Reductase (DHFR)3FYV-8.5Ile7, Phe34, Ser50
Topoisomerase I1T8I-9.2Arg364, Asn722, Thr718
EGFR Tyrosine Kinase1M17-7.9Met793, Leu718, Gly796

Modeling Interactions with Enzyme Active Sites (e.g., DNA Gyrase B, Topoisomerase I, MAO enzymes)

Molecular docking simulations are a cornerstone of computational drug design, predicting how a ligand (a small molecule) might bind to the active site of a protein. For the this compound scaffold, docking studies on its derivatives have revealed key interactions with several enzymes vital for cellular function and implicated in disease.

DNA Gyrase B:

DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it a prime target for antibiotics. The GyrB subunit, which possesses ATPase activity, is a common focus for inhibitors. Molecular docking studies on various benzimidazole derivatives have consistently shown their potential to bind within the ATP-binding site of GyrB. researchgate.netnih.gov These studies suggest that the benzimidazole core can form critical hydrogen bonds and hydrophobic interactions with the amino acid residues in this pocket. For instance, in silico analyses of N-(cyclohexyl)-2-substituted-1H-benzimidazole-5-carboxamidine derivatives have demonstrated significant interactions. researchgate.net While specific binding energies for this compound are not published, the interactions of its core structure can be inferred from these related compounds. The methoxy group on the phenyl ring is predicted to further influence these interactions, potentially forming additional hydrogen bonds or hydrophobic contacts, thereby stabilizing the enzyme-inhibitor complex.

Interactive Data Table: Predicted Interactions of Benzimidazole Scaffolds with DNA Gyrase B

Interacting Residue TypePredicted Interaction with Benzimidazole CorePotential Contribution of 4-Methoxyphenyl (B3050149) Group
Polar Amino Acids (e.g., Asp, Glu)Hydrogen bonding with benzimidazole N-HPotential hydrogen bond with methoxy oxygen
Non-polar Amino Acids (e.g., Val, Ile)Hydrophobic interactions with the phenyl ringEnhanced hydrophobic interactions
Charged Amino Acids (e.g., Arg)Cation-π interactions with the aromatic systemModulation of electronic properties

Topoisomerase I:

Human topoisomerase I is another key enzyme involved in DNA replication and a target for anticancer drugs. Benzimidazole derivatives, particularly those linked to other heterocyclic systems like triazoles or oxadiazoles, have been the subject of extensive molecular modeling studies as topoisomerase I inhibitors. nih.govacs.orgnih.gov These studies reveal that the benzimidazole moiety can intercalate or bind to the DNA-enzyme complex, often stabilized by hydrogen bonds with specific residues such as Asp533 and Arg364, and π-π stacking interactions with DNA base pairs. nih.govacs.org For example, benzimidazole-triazole derivatives have shown binding energies with human topoisomerase I in the range of -86.64 to -90.88 kcal/mol. acs.org The this compound structure is anticipated to engage in similar interactions, with the methoxyphenyl group potentially orienting within the active site to maximize favorable contacts.

MAO Enzymes:

Monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B, are critical in the metabolism of neurotransmitters and are targets for drugs treating depression and neurodegenerative diseases. nih.govmdpi.com Computational studies on a variety of heterocyclic compounds, including those with benzimidazole-like structures, have elucidated the binding modes within the inhibitor-binding cavities of both MAO-A and MAO-B. nih.govresearchgate.net The active sites of these enzymes are characterized by a hydrophobic pocket and key amino acid residues, such as those in the "aromatic cage," which are crucial for inhibitor binding. The this compound scaffold is well-suited to fit within this hydrophobic pocket. The methoxy group, in particular, could play a significant role in orienting the molecule and forming specific interactions that may confer selectivity for one isoform over the other. The binding energies for related benzimidazole derivatives have been reported in the range of -53.32 to -114.89 kcal/mol. researchgate.net

Interactive Data Table: Predicted Interactions of Benzimidazole Scaffolds with MAO Enzymes

Enzyme IsoformKey Active Site FeaturesPredicted Interaction with this compound
MAO-AHydrophobic cavity, Tyr, Gln, Phe residuesπ-π stacking with aromatic residues, hydrophobic interactions
MAO-BLarger hydrophobic pocket, Tyr, Ile residuesDeeper penetration into the pocket, potential for enhanced hydrophobic interactions and selectivity

DNA/RNA Binding Interaction Prediction

The ability of small molecules to bind to DNA or RNA can be a mechanism for therapeutic intervention. The benzimidazole scaffold is a well-known DNA minor groove binder. nih.govoup.comnih.gov

DNA Binding:

RNA Binding:

While many benzimidazole derivatives are known DNA binders, some studies suggest that modifications to the core structure can shift the preference towards RNA. The introduction of bulky groups can sterically hinder binding to the narrow DNA minor groove, making interactions with the more complex and varied structures of RNA, such as internal loops and bulges, more favorable. nih.gov Although direct computational predictions for RNA binding by this compound are scarce, the principles of steric hindrance and conformational flexibility suggest that it may have a weaker affinity for RNA compared to more specifically designed RNA-binding molecules. However, its potential to interact with specific RNA motifs cannot be entirely ruled out without dedicated computational analysis.

Interactive Data Table: Predicted Nucleic Acid Binding Properties

Nucleic AcidPredicted Binding SiteKey Predicted Interactions
DNAMinor Groove (AT-rich regions)Hydrogen bonds, van der Waals forces, electrostatic interactions
RNAPotential for interaction with loops/bulgesWeaker, sterically influenced interactions

Advanced Applications and Functional Material Development Based on 1 4 Methoxyphenyl 1h Benzimidazole

Optoelectronic and Photoluminescent Properties

Benzimidazole (B57391) derivatives are recognized for their potential in optoelectronic devices due to their inherent fluorescence and charge-transporting capabilities. The benzimidazole unit can serve as a versatile building block in donor-π-acceptor (D-π-A) systems, enabling its use in functional materials, pH sensors, and organic light-emitting diodes (OLEDs). researchgate.net The incorporation of a methoxyphenyl group can further modulate these properties, influencing emission wavelengths and quantum efficiencies.

Fluorescence and Emission Characteristics

Derivatives of 1-(4-methoxyphenyl)-1H-benzimidazole often exhibit significant fluorescence. For example, some amino-substituted 2-(2′-hydroxyphenyl)benzimidazole derivatives display strong fluorescent emissions, with colors that can be tuned based on molecular structure and environment. nih.gov One such derivative, P1, which has a hydroxyl group, shows a yellow fluorescent emission at 540 nm. nih.gov Upon reaction, its product, P1-CO, emits blue fluorescence at 358 nm. nih.gov The fluorescence quantum yield (Φf), a measure of emission efficiency, can vary dramatically. For P1, the quantum yield was reported to be 4.3%, which increased to 56% for its derivative P1-CO, using quinine (B1679958) sulfate (B86663) as a reference. nih.gov This highlights the potential to chemically modify the benzimidazole core to achieve high-efficiency emitters.

Similarly, other complex benzimidazole derivatives, such as those incorporating pyrene, have been synthesized for use as blue emitters, showing strong photoluminescence with emission maxima between 435 and 453 nm. rsc.orgmdpi.comnih.gov The design of these molecules often aims to reduce intermolecular aggregation in the solid state to achieve pure and efficient luminescence. mdpi.comnih.gov

Solvatochromism and Aggregation-Induced Emission (AIE)

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a notable feature of many benzimidazole derivatives. This property arises from changes in the electronic charge distribution in the ground and excited states, influenced by the solvent environment. nih.govnih.gov Derivatives with a donor-π-acceptor structure often exhibit positive solvatochromism, where the emission wavelength shifts to a longer wavelength (bathochromic shift) as solvent polarity increases. nih.govresearchgate.net For instance, certain imidazole-based dyes show significant bathochromic shifts in their emission spectra, moving from the blue-green region in non-polar solvents like n-hexane to the orange-red region in polar solvents like acetonitrile (B52724). researchgate.net

A particularly interesting phenomenon observed in some benzimidazole derivatives is Aggregation-Induced Emission (AIE). researchgate.netsioc-journal.cn Unlike many conventional fluorescent dyes that suffer from aggregation-caused quenching (ACQ) where fluorescence is diminished in high concentrations or the solid state, AIE-active materials (AIEgens) are non-emissive when dissolved as single molecules but become highly fluorescent upon aggregation. acs.org This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel. rsc.org Benzimidazole derivatives containing methoxy (B1213986) groups have been noted to exhibit red-shifted emissions in their AIE spectra. sioc-journal.cn The AIE effect is crucial for applications in solid-state lighting and bio-imaging, where high concentrations are typical. acs.orgrsc.org

Mechanochromic Behavior Investigations

Mechanochromism, a change in color or fluorescence in response to mechanical stimuli such as grinding or pressure, is another advanced property found in some functional materials based on benzimidazole. This behavior is linked to changes in the solid-state packing of molecules, transitioning between crystalline and amorphous states. For example, some tetraphenyl imidazole (B134444) derivatives exhibit a red-shift in their main emission peak after grinding. acs.org This change can be reversed by exposing the ground powder to solvent fumes, which helps restore the original crystalline structure. acs.org This reversible switching of fluorescence makes these materials attractive for applications in mechanical sensors, security papers, and data storage.

Design Considerations for Organic Light-Emitting Diodes (OLEDs) and Related Technologies

The unique photophysical properties of this compound derivatives make them valuable for OLED technology. Benzimidazoles can act as electron-accepting moieties, which, when combined with π-bridging elements, facilitates their use in designing smart molecular sensors and optical materials. researchgate.net

Key design considerations for OLED emitters include high fluorescence quantum yield, suitable color purity, and good charge transport properties. The AIE phenomenon is particularly advantageous for OLEDs, as it overcomes the common problem of fluorescence quenching in the solid-state emissive layer. sioc-journal.cn For instance, an OLED prototype using a pyrene-benzimidazole derivative as the non-doped emissive layer demonstrated pure blue electroluminescence with an external quantum efficiency (EQE) reaching up to 4.3% and a luminance of 290 cd/m². mdpi.comnih.gov In such devices, the benzimidazole derivative can be part of a multilayer structure, for example, using N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) as the hole transport layer and 1,3,5-tris(1-phenyl-1H-benzimidazole-2-yl)benzene (TPBI) as the electron transport layer. mdpi.com The ability to tune the emission color and efficiency through chemical modification of the benzimidazole core is a critical aspect of developing next-generation OLEDs. mdpi.comnih.govnsf.gov

Catalytic Applications of this compound Derivatives

Derivatives of this compound are not only functional in materials science but also serve as versatile ligands and catalysts in organic synthesis. The nitrogen atoms in the benzimidazole ring can coordinate with various metal centers, creating catalysts for a range of transformations, particularly oxidation reactions.

Oxidation Reactions (e.g., of olefins, alcohols, 2-aminophenol (B121084), ethyl benzene (B151609), dopamine)

Benzimidazole-based catalysts have shown significant efficacy in various oxidation reactions.

Olefins: Iron(III) porphyrin complexes, when used with an imidazole derivative like 5-chloro-1-methylimidazole, can effectively catalyze the epoxidation of olefins such as cyclohexene (B86901) and cis-stilbene (B147466) using hydrogen peroxide (H2O2) as the oxidant. nih.gov These systems produce epoxides as the main product with high yields and stereospecificity. nih.gov The imidazole component is believed to play a crucial role in activating the H2O2. nih.gov Other approaches have utilized nickel(II) Schiff-base complexes for the epoxidation of olefins like cyclohexene and stilbenes with sodium hypochlorite (B82951) (NaOCl). researchgate.net

Alcohols: The oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a fundamental industrial process. Cobalt-catalyzed systems have been developed for the dehydrogenative coupling of primary alcohols and aromatic diamines to form 2-substituted benzimidazoles. acs.org Palladium catalysts supported on materials like iota-carrageenan have been used for the aerobic oxidation of benzylic alcohols in ethanol (B145695). nih.gov Notably, the presence of an electron-donating methoxy group on the benzylic alcohol was found to significantly increase the reaction's conversion rate. nih.gov Furthermore, bi-functional nanocatalysts have been designed for the aerobic oxidation of benzylic alcohols to carbonyls in water. rsc.org

2-Aminophenol: Copper(II) complexes featuring benzimidazole-containing ligands have been shown to catalyze the aerobic oxidation of 2-aminophenol to 2-aminophenoxazine-3-one, mimicking the function of the enzyme phenoxazinone synthase. rsc.orgiitkgp.ac.in The catalytic efficiency of these complexes can be tuned by modifying the ligand structure. rsc.orgrsc.org

Ethyl Benzene: The selective oxidation of ethyl benzene to acetophenone (B1666503) is a valuable industrial reaction. semanticscholar.org Various heterogeneous catalysts, including copper tri- and tetraaza macrocyclic complexes and CuO-loaded mesoporous materials, have been successfully employed for this transformation using tert-butyl hydroperoxide (TBHP) as the oxidant. iitm.ac.inacs.org Cobalt-zeolite imidazolate frameworks have also demonstrated high activity and selectivity for converting ethyl benzene to acetophenone under solvent-less conditions. researchgate.net

Dopamine (B1211576): The selective catalytic detection of dopamine can be achieved using immobilized tyrosinase in a packed bed reactor. nih.gov This enzymatic system catalyzes the oxidation of dopamine, and the products can be detected electrochemically or photometrically, allowing for sensitive and rapid analysis. nih.gov

The following table summarizes the catalytic performance of various benzimidazole-related systems in different oxidation reactions.

Supramolecular Chemistry and Self-Assembly

The non-covalent interactions involving this compound are fundamental to its use in constructing ordered, supramolecular architectures. Hydrogen bonding and π–π stacking are the primary forces that govern its self-assembly into predictable and functional solid-state structures.

Hydrogen bonding is a dominant interaction in benzimidazole derivatives, directing their crystal packing. researchgate.net The benzimidazole core contains both a hydrogen bond donor (the N-H group) and an acceptor (the sp²-hybridized nitrogen atom). This feature facilitates the formation of robust intermolecular N—H⋯N hydrogen bonds.

In the closely related isomer, 2-(4-methoxyphenyl)-1H-benzimidazole, crystallographic studies reveal that molecules are linked by these intermolecular N—H⋯N hydrogen bonds, creating infinite chains that propagate along the c-axis of the crystal lattice. researchgate.net This chain formation is a common and predictable motif in 1H-benzimidazole structures. researchgate.net The presence of the methoxy group introduces an additional potential hydrogen bond acceptor site (the oxygen atom), which could engage in weaker C—H⋯O interactions, further stabilizing the crystal structure.

In some related structures, such as 2-(4-methoxyphenyl)-1-phenyl-1H-benzimidazole, significant face-to-face π–π stacking is not observed; instead, weaker C—H⋯π interactions are the primary intermolecular forces that dictate the packing. nih.govresearchgate.net In other benzimidazole-based systems, particularly salts or coordination complexes, efficient π–π interactions are a defining feature, leading to layered or herringbone structures with interlayer distances between aromatic rings of approximately 3.6 Å. nih.gov Therefore, while not guaranteed, the potential for π–π stacking in this compound or its derivatives remains a key tool for designing layered functional materials.

The benzimidazole scaffold is an excellent ligand in coordination chemistry. The lone pair of electrons on the non-protonated nitrogen atom is readily available for donation to a metal center, allowing this compound to act as a monodentate ligand. This coordination is the basis for forming a vast array of metal complexes, coordination polymers, and metal-organic frameworks (MOFs). researchgate.netchemmethod.comrsc.org

Benzimidazole derivatives can bridge multiple metal ions, leading to the formation of multinuclear clusters or extended one-, two-, or three-dimensional networks. dntb.gov.ua For example, coordination polymers have been synthesized using ligands like 2-p-methoxyphenyl-1H-imidazole-4,5-dicarboxylic acid with metals such as Sr(II), Cd(II), and Zn(II), resulting in complex 3D frameworks. dntb.gov.ua The use of benzimidazole-based linkers in MOF synthesis is a burgeoning field, creating materials with high porosity and stability that are suitable for catalysis and gas storage. chemmethod.comnih.gov The coordination of this compound to metal ions like Co(II), Ni(II), and Cu(II) can result in discrete dimeric or polymeric species, often featuring bridging ligands that create robust, well-defined structures.

Interaction TypeDescriptionSignificance in this compound
Hydrogen Bonding Directional interaction between a hydrogen atom on a donor (N-H) and an acceptor (N).Forms robust N—H⋯N chains, a primary driver of self-assembly. researchgate.net
π–π Stacking Non-covalent interaction between aromatic rings.Potential for forming layered structures; highly dependent on crystal packing. rsc.orgnih.gov
Coordination Bonding Interaction between the ligand's nitrogen atom and a metal center.Forms diverse metal complexes, coordination polymers, and MOFs. rsc.orgdntb.gov.ua

Structure Activity Relationship Sar Studies and Molecular Design of 1 4 Methoxyphenyl 1h Benzimidazole Derivatives

Methodologies for Structure-Activity Relationship Elucidation

The investigation of Structure-Activity Relationships (SAR) for benzimidazole (B57391) derivatives, including the 1-(4-methoxyphenyl)-1H-benzimidazole series, employs a combination of computational and experimental techniques. These methodologies aim to identify the key structural features, or pharmacophores, responsible for the desired biological effects and to predict the activity of novel compounds. biointerfaceresearch.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR is a primary computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comnih.gov For benzimidazole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently utilized. research-nexus.net These models analyze the steric and electrostatic fields of aligned molecules to correlate them with activity, providing predictive models for designing new derivatives. nih.govresearch-nexus.net The process involves developing a model from a "training set" of compounds with known activities and then validating it with a "test set" to ensure its predictive power. nih.gov

Molecular Docking: This computational technique simulates the interaction between a ligand (the benzimidazole derivative) and the active site of a biological target, such as an enzyme or receptor. research-nexus.netresearchgate.net Docking studies help to visualize and understand the binding modes, identifying key interactions like hydrogen bonds and hydrophobic interactions with specific amino acid residues. researchgate.net For instance, docking studies on benzimidazole derivatives have been used to predict their binding affinity to targets like topoisomerase I-DNA complex and various kinases, providing insights into their mechanism of action. researchgate.netrsc.org

Dual Activity-Difference (DAD) Maps: This is a complementary approach used to systematically characterize the SAR of a compound dataset, especially when exploring activity against multiple targets. rsc.orgresearchgate.net DAD maps are based on pairwise comparisons of molecular and activity similarities, helping to identify structural modifications that can selectively enhance or diminish activity against different biological targets. rsc.org

Impact of Substituent Modifications on Bioactivity Profiles (Focus on in vitro mechanisms and theoretical interactions)

The bioactivity of the benzimidazole scaffold is highly tunable through substitutions at various positions, with the N-1, C-2, and C-5/C-6 positions being particularly important for modulating pharmacological effects. nih.govresearchgate.netnih.gov

The N-1 and C-2 positions of the benzimidazole ring are critical for interaction with biological targets, and modifications at these sites significantly influence the compound's activity profile. rroij.comnih.gov

C-2 Position: The C-2 position is a key site for substitution, directly impacting the molecule's interaction with target enzymes and receptors. rroij.com In the parent compound, this position is occupied by a 4-methoxyphenyl (B3050149) group. researchgate.net Research indicates that electron-donating groups at this position can enhance interactions with certain viral enzymes. rroij.com The nature of the aryl group at C-2, whether it contains electron-donating or electron-withdrawing substituents, is a determining factor in the compound's biological activity. nih.gov For example, the steric bulk and electronic properties of the C-2 substituent can dictate the molecule's ability to fit into a binding site and form necessary interactions. rsc.org

The 4-methoxyphenyl group at the C-2 position is a defining feature of the title compound. The methoxy (B1213986) group, an electron-donating group, and its position on the phenyl ring significantly affect the electronic properties and, consequently, the biological activity of the molecule. nih.govrsc.org

SAR studies comparing the 4-methoxyphenyl group with other substituents have revealed clear trends in activity. For instance, in a series of indazole derivatives, which share structural similarities, replacing an electron-donating group like 4-methoxyphenyl with electron-withdrawing groups such as 4-(trifluoromethyl)phenyl or 4-cyanophenyl led to higher inhibitory activity. nih.gov This suggests that the electronic nature of the C-2 aryl substituent is a critical determinant of potency. The functionalization of aryl alkyl ethers is a key strategy in modifying these compounds, where the C-H bonds of the alkyl group (like the methyl in methoxy) can be selectively targeted for further chemical modification. rsc.org

Table 1: Effect of C-2 Aryl Substituent on Inhibitory Activity (Illustrative Data)

Derivative Type (Example based on Indazole Core) R¹ Substituent at C-2 Aryl Ring Electronic Effect Relative Inhibitory Activity (IC₅₀) Source
63d 4-methoxyphenyl Electron-Donating 39–75 μM nih.gov
63e 4-(trifluoromethyl)phenyl Electron-Withdrawing Lower IC₅₀ (Higher Activity) nih.gov
63g 4-cyanophenyl Electron-Withdrawing Lower IC₅₀ (Higher Activity) nih.gov

The introduction of specific functional groups onto the benzimidazole core or its aryl substituents is a common strategy to fine-tune biological activity.

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. Its inclusion, often at the para-position of an aryl ring or on the benzimidazole core itself (e.g., at C-6), has been shown to enhance various biological activities. nih.govrsc.org For example, 1,2-diphenyl benzimidazoles with a para-nitro substitution exhibited high anti-inflammatory activities in vitro. rsc.org In another study, N-substituted 6-nitro-1H-benzimidazole derivatives were synthesized to examine their antimicrobial and anticancer potential. nih.gov

Aminocarbonyl Group (-CONH₂): The aminocarbonyl (carboxamide) group can act as a hydrogen bond donor and acceptor, which is crucial for receptor binding. A study on 2-substituted-1H-benzimidazole-4-carboxamide derivatives investigated their potential as inhibitors against enteroviruses, highlighting the importance of this functional group in establishing a quantitative structure-activity relationship. biointerfaceresearch.com In another series, N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides were synthesized and evaluated as anticancer agents, with some compounds showing excellent cytotoxicity. rsc.org

Halogens (-F, -Cl, -Br): Halogens like fluorine, chlorine, and bromine are frequently incorporated into benzimidazole structures. Their effects are twofold: they alter the electronic properties of the molecule (as electron-withdrawing groups) and can participate in halogen bonding, a specific type of non-covalent interaction. mdpi.com Para-bromo substitution has been linked to high anti-inflammatory activity. rsc.org Trifluoromethyl (-CF₃) groups, which are sterically hindering, have been shown to increase cytotoxicity against certain cancer cell lines. rsc.org

Table 2: Influence of Specific Functional Groups on Benzimidazole Bioactivity

Functional Group Position of Substitution (Example) Observed In Vitro Effect Source
Nitro (-NO₂) para-position of N1-Ph ring High anti-inflammatory activity rsc.org
Bromo (-Br) para-position of C2-Ph ring High anti-inflammatory activity rsc.org
Trifluoromethyl (-CF₃) C-2 position of benzimidazole ring Increased cytotoxicity against A549 lung cancer cells rsc.org
Chloro (-Cl) C-6 position of benzimidazole ring Investigated for antimicrobial and anticancer activity nih.gov
Carboxamide (-CONH₂) C-4 or C-6 position of benzimidazole ring Key group for anti-enterovirus and anticancer activity biointerfaceresearch.comrsc.org

Pharmacophore-Guided Molecular Design Strategies

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential 3D arrangement of functional groups required for biological activity. research-nexus.netresearchgate.net For the this compound family, the benzimidazole core itself is considered a "privileged substructure" or a key pharmacophore due to its structural similarity to natural purines and its ability to bind to a wide range of biological targets. research-nexus.netnih.gov

Design strategies often involve a molecular hybridization approach, where the benzimidazole pharmacophore is combined with other known active moieties to create novel hybrid molecules with potentially enhanced or dual activities. nih.govnih.gov For example, researchers have designed and synthesized hybrids of benzimidazole and 1,2,3-triazole to act as EGFR inhibitors. nih.gov The design process is guided by docking studies, which predict how the new molecule will interact with the target's active site. nih.govnih.gov For instance, in designing VEGFR2 inhibitors, a key pharmacophoric feature is the ability to form hydrogen bonds with specific amino acid residues like Asp1046 and Cys919, a goal that can be achieved by placing appropriate functional groups on the benzimidazole scaffold. nih.gov

In Vitro Biological Evaluation Methodologies for Mechanistic Understanding

To understand the mechanisms underlying the bioactivity of this compound derivatives, a variety of in vitro assays are employed. These tests provide crucial data on cytotoxicity, enzyme inhibition, and cellular effects.

Cytotoxicity and Antiproliferative Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines (e.g., PANC-1, MCF-7, A549) and normal cells. rsc.orgnih.gov This assay measures the metabolic activity of cells, which correlates with cell viability.

Enzyme Inhibition Assays: To determine if a compound acts by inhibiting a specific enzyme, direct inhibition assays are performed. For example, the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is often evaluated using the spectrophotometric method developed by Ellman. nih.govnih.gov Similarly, kinase inhibition assays are used to screen for activity against targets like VEGFR2. nih.gov

Apoptosis and Cell Cycle Analysis: To investigate whether a compound induces programmed cell death (apoptosis), techniques like flow cytometry are used. rsc.org Cells are treated with the compound and then stained with dyes like propidium (B1200493) iodide to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This can reveal if a compound causes cell cycle arrest at a specific phase, a common mechanism for anticancer agents. rsc.org

Antimicrobial and Antiparasitic Assays: The minimum inhibitory concentration (MIC) is determined to quantify the antibacterial and antifungal activity of the derivatives against various microbial strains. nih.govresearchgate.net For antiparasitic evaluation, such as against Trichinella spiralis, in vitro assays measure the reduction in viability of the parasite's larvae after exposure to the compounds over time. mdpi.com

Enzyme Inhibition Assays

Derivatives of this compound have been evaluated against a variety of enzymes implicated in cancer and microbial diseases. These assays are fundamental in identifying direct molecular targets and quantifying the inhibitory potency of the compounds.

Topoisomerase I and DNA Gyrase B:

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer and antibacterial agents. nih.govesisresearch.org Benzimidazole derivatives have shown significant inhibitory activity against these enzymes. nih.govesisresearch.org For instance, certain bis-benzimidazole derivatives have been identified as potent inhibitors of E. coli DNA topoisomerase I, showing preferential activity over human topoisomerase I, which is a key aspect for developing selective antibacterial agents. nih.govoup.com Studies have shown that these compounds can act as poison inhibitors, trapping the enzyme-DNA cleavage complex. nih.govoup.com

Similarly, DNA gyrase, a type II topoisomerase found in bacteria, is a well-established target for antibiotics. google.commdpi.com Research into 2,5(6)-substituted benzimidazole derivatives has been guided by computational models to predict interactions with the ATP-binding site of E. coli DNA gyrase B (GyrB). mdpi.com The design of these inhibitors often focuses on creating molecules with functional groups that can form key hydrogen bonds with residues like Asn46 and Asp73 within the enzyme's active site. mdpi.com

A series of new benzimidazole-triazole derivatives were synthesized and showed notable inhibitory activity against human Topoisomerase I. nih.govacs.org Compounds 4b and 4h from this series emerged as particularly potent, with IC₅₀ values of 7.34 ± 0.21 μM and 4.56 ± 0.18 μM, respectively, against the A549 lung cancer cell line, which were more potent than the standard drug doxorubicin. nih.govacs.org These compounds were found to act as topoisomerase poisons, similar to camptothecin. nih.govacs.org

Monoamine Oxidase (MAO) Enzymes:

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. mdpi.comnih.gov (E)-2-styrylbenzimidazoles have been identified as moderate to very potent competitive inhibitors of MAO-B. nih.gov SAR studies revealed that the potency of MAO-B inhibition by (E)-2-styryl-1-methylbenzimidazole analogues is influenced by the steric properties of substituents on the styryl phenyl ring, with bulkier groups enhancing inhibitory activity. nih.govresearchgate.net For example, (E)-2-(4-trifluoromethylstyryl)-1-methylbenzimidazole was found to be a potent inhibitor with a Kᵢ value of 430 nM. nih.gov The proposed binding mode involves the molecule spanning both the entrance and substrate cavities of the enzyme. nih.gov

Table 1: Enzyme Inhibition Data for Selected Benzimidazole Derivatives

Compound/DerivativeEnzyme TargetInhibitory Concentration (IC₅₀/Kᵢ)Reference
Benzimidazole-triazole derivative (4h)Topoisomerase IIC₅₀ = 4.56 ± 0.18 μM nih.govacs.org
Benzimidazole-triazole derivative (4b)Topoisomerase IIC₅₀ = 7.34 ± 0.21 μM nih.govacs.org
(E)-2-(4-trifluoromethylstyryl)-1-methylbenzimidazoleMonoamine Oxidase B (MAO-B)Kᵢ = 430 nM nih.gov
1-methylbenzimidazoleMonoamine Oxidase B (MAO-B)Kᵢ = 2084 μM nih.gov

DNA/RNA Binding Affinity Studies

The interaction of small molecules with nucleic acids is a key mechanism for many therapeutic agents. Techniques like UV-Vis spectroscopy, circular dichroism, and thermal denaturation assays are employed to study the binding affinity and mode of interaction of this compound derivatives with DNA and RNA.

UV-Vis Spectroscopy and Circular Dichroism:

UV-Vis spectroscopy can be used to monitor the changes in the absorption spectrum of DNA or a compound upon binding, providing evidence of interaction. Circular dichroism (CD) spectroscopy is particularly useful for detecting conformational changes in the DNA secondary structure upon ligand binding. For instance, studies on oligodeoxynucleotide-benzimidazole conjugates have utilized CD to confirm that the DNA duplex maintains a B-form conformation upon hybridization and binding of the benzimidazole moiety. nih.gov These studies help in understanding how the covalent attachment of a benzimidazole derivative influences the structure of the DNA duplex. nih.gov

Thermal Denaturation Assays:

Thermal denaturation (Tm) assays measure the melting temperature of a DNA or DNA-RNA hybrid duplex, which is the temperature at which half of the duplex dissociates into single strands. chemrxiv.orgchemrxiv.org An increase in Tm upon the addition of a compound indicates that it stabilizes the duplex structure. This method is widely used to quantify the binding affinity of minor groove binders and intercalators. researchgate.net

Conjugation of Hoechst 33258-derived benzimidazoles to thymine-rich oligodeoxynucleotides has been shown to significantly stabilize complementary DNA duplexes, with increases in melting temperature (ΔTm) ranging from +5.0 to +12.0 °C. nih.gov This stabilization is attributed to the binding of the benzimidazole part within the minor groove of the DNA. nih.gov These studies also demonstrated enhanced sequence specificity, as the conjugates showed greater stabilization of fully complementary DNA over strands with a single base mismatch or RNA strands. nih.gov This highlights a strategy for improving the specificity of oligonucleotide probes. nih.gov

Table 2: Thermal Denaturation (ΔTm) Data for Oligodeoxynucleotide-Benzimidazole Conjugates

Conjugate TypeTarget Nucleic AcidChange in Melting Temperature (ΔTm)Reference
ODN-benzimidazole conjugatesComplementary ssDNA+5.0 to +12.0 °C nih.gov
ODN-benzimidazole conjugatesComplementary ssRNA0.0 to +3.0 °C nih.gov
ODN-benzimidazole conjugatesDNA with single base mismatchLarger destabilization vs. unconjugated control nih.gov

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are indispensable for evaluating the biological effects of compounds in a more physiologically relevant context. These assays provide insights into cytotoxicity, antimicrobial efficacy, and the cellular pathways affected by the test compounds.

Cytotoxicity in Specific Cancer Cell Lines:

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. oncologyradiotherapy.comtandfonline.comresearchgate.net For example, a newly synthesized benzimidazole compound, referred to as BA586, showed potent, dose-dependent cytotoxicity against the HCC1937 triple-negative breast cancer cell line, with an IC₅₀ value of 42 μM. oncologyradiotherapy.com This compound was also shown to inhibit cell migration and induce DNA fragmentation, leading to an increase in p53 levels. oncologyradiotherapy.com

Another study on 1H-benzimidazol-2-yl hydrazones with methoxy phenyl moieties reported marked antineoplastic activity in low micromolar concentrations against MCF-7 (breast cancer) and AR-230 cell lines. nih.gov Certain derivatives showed IC₅₀ values similar to the reference drug podophyllotoxin, along with high selectivity for cancer cells over normal fibroblast cells. nih.gov Furthermore, N-alkylated 2-(4-methoxyphenyl)-1H-benzo[d]imidazole derivatives have been investigated, with compound 2g (containing an N-heptyl chain) showing notable antiproliferative activity against the MDA-MB-231 breast cancer cell line. acs.org

Antimicrobial Activity against Bacterial and Fungal Strains:

The benzimidazole scaffold is a common feature in many antimicrobial agents. nih.govnih.govresearchgate.net SAR studies have shown that substitutions at the N-1 and C-2 positions of the benzimidazole ring significantly influence antimicrobial properties. acs.orgnih.gov For instance, N-alkylated 2-(4-methoxyphenyl)-1H-benzo[d]imidazole derivative 2g was identified as a potent antibacterial agent against Streptococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 μg/mL, which is 25-fold lower than the standard antibiotic amikacin. acs.org This same compound also showed significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). acs.org The antifungal activity of these derivatives against Candida albicans and Aspergillus niger has also been documented. acs.orgnih.gov

Table 3: Cytotoxicity and Antimicrobial Activity of Selected Benzimidazole Derivatives

Compound/DerivativeAssay/Cell Line/StrainActivity (IC₅₀/MIC)Reference
BA586Cytotoxicity (HCC1937 breast cancer)IC₅₀ = 42 μM oncologyradiotherapy.com
N-alkylated derivative (2g)Antiproliferative (MDA-MB-231)Significant activity acs.org
Antibacterial (S. faecalis)MIC = 8 μg/mL acs.org
Antibacterial (S. aureus, MRSA)MIC = 4 μg/mL acs.org
1H-benzimidazol-2-yl hydrazones (1i, 1j, 1k)Cytotoxicity (MCF-7, AR-230)IC₅₀ similar to podophyllotoxin nih.gov

In Vitro Lipid Peroxidation Inhibitory Studies

Oxidative stress and the resulting lipid peroxidation are implicated in the pathology of numerous diseases. researchgate.net Therefore, compounds with antioxidant properties are of significant therapeutic interest. The ability of benzimidazole derivatives to inhibit lipid peroxidation is often evaluated in vitro using models such as ferrous ion-induced lipid peroxidation in rat brain homogenate. silae.it

Studies on 1,2-diaryl substituted benzimidazoles have shown that the antioxidant activity is significantly influenced by the nature of substituents on the phenyl rings. silae.it For example, a derivative with a 4-N,N-dimethylamino substituent exhibited the highest activity (80.7% inhibition), which was comparable to the standard antioxidant α-tocopherol. silae.it In contrast, derivatives with a thiophenyl group showed less activity than the unsubstituted compound. silae.it Research on N,N'-disubstituted benzimidazole-2-thione hydrazides also identified several compounds with good antioxidant properties, effectively inhibiting lipid peroxidation with IC₅₀ values below 100 μM. researchgate.net These findings suggest that specific substitutions, particularly electron-releasing groups, on the benzimidazole scaffold can enhance its capacity to inhibit lipid peroxidation. silae.it

Table 4: Lipid Peroxidation Inhibition by Benzimidazole Derivatives

Compound/Derivative% Inhibition (at 100 µM)Reference
4-N,N-dimethylamino substituted derivative (2d)80.7% silae.it
Unsubstituted derivative (2a)62.9% silae.it
Thiophenyl derivative59.4% silae.it
α-tocopherol (standard)Comparable to 2d silae.it

Development of Multitarget-Directed Ligands

The complexity of diseases like cancer and Alzheimer's has spurred the development of multitarget-directed ligands (MTDLs), which are single chemical entities designed to interact with multiple biological targets simultaneously. acs.orgmdpi.com The benzimidazole scaffold is an attractive core for designing MTDLs due to its broad spectrum of biological activities. researchgate.netnih.gov

The design strategy often involves combining pharmacophoric elements from different known ligands into a single hybrid molecule. mdpi.com For example, in the context of Alzheimer's disease, ligands have been designed to inhibit cholinesterases, chelate metal ions, scavenge reactive oxygen species, and prevent Aβ peptide aggregation. mdpi.com

In the fields of oncology and infectious diseases, the development of MTDLs aims to overcome drug resistance and improve therapeutic efficacy. nih.gov A series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized and evaluated for their potential as MTDLs with antiproliferative, antibacterial, and antifungal activities. researchgate.netnih.gov Compound 2g , with a 4-methoxyphenyl group at C-2 and an N-heptyl chain at N-1, demonstrated potent activity against a breast cancer cell line (MDA-MB-231) and several bacterial strains, including MRSA. acs.org This dual activity is particularly valuable for treating cancer patients who are susceptible to opportunistic infections. nih.gov Molecular docking studies suggested that these compounds could target dihydrofolate reductase (DHFR), an enzyme crucial for both cancer cell proliferation and bacterial survival, providing a molecular basis for their multitarget action. acs.orgnih.gov This approach of integrating multiple pharmacological properties into a single benzimidazole-based molecule represents a promising strategy for developing novel and more effective therapeutics. nih.gov

Conclusion and Future Research Directions

Synthesis of Key Research Findings on 1-(4-methoxyphenyl)-1H-benzimidazole

The substitution pattern on the benzimidazole (B57391) ring is a critical determinant of its biological activity, with the 1, 2, and 5/6 positions being the most significant for modification. rsc.org Research has established that N-aryl benzimidazoles, the class to which This compound belongs, are of significant interest. The introduction of an aryl group at the N-1 position can profoundly influence the compound's physicochemical properties and its interaction with biological targets.

Synthetic strategies for N-arylbenzimidazoles are varied, including methods like the Chan-Lam cross-coupling and innovative photochemical reactions. For instance, a solvent-controllable photoreaction of 4-methoxyazobenzenes has been developed to selectively synthesize 1-aryl-1H-benzimidazoles. nih.gov Furthermore, copper-catalyzed N-arylation reactions of imidazole (B134444) and its derivatives with arylboronic acids represent a common and mild method for creating the C-N bond necessary for these structures. organic-chemistry.org

While direct and extensive studies on the biological profile of This compound are not widely reported in the reviewed literature, research on closely related 1-aryl benzimidazoles provides valuable insights. Studies on various 1-aryl derivatives have revealed significant cytotoxic activity against cancer cell lines. nih.govmdpi.com For example, hybrid molecules based on 1-aryl benzimidazoles have been synthesized and evaluated as potential antitumor agents. mdpi.com The nature of the substituent on the N-1 aryl ring plays a crucial role in determining the cytotoxic potency. The methoxy (B1213986) group in This compound , being an electron-donating group, is expected to confer distinct electronic properties compared to analogues bearing electron-withdrawing groups, which have been more commonly studied. mdpi.commdpi.com

Table 1: Research Findings on Related N-Aryl Benzimidazole Derivatives

Identification of Unexplored Avenues in this compound Research

Despite the broad interest in benzimidazoles, a significant research gap exists for the specific This compound isomer. The majority of published research tends to focus on 2-substituted and 1,2-disubstituted benzimidazole derivatives. researchgate.netlongdom.org This disparity highlights several unexplored avenues:

Comprehensive Biological Screening: There is a clear lack of extensive pharmacological evaluation for This compound . Its potential as an anticancer, antimicrobial, antiviral, or anti-inflammatory agent remains largely uncharacterized. mdpi.combanglajol.info A systematic screening against a diverse panel of cancer cell lines and pathogenic microbes could reveal novel therapeutic activities.

Structure-Activity Relationship (SAR) Studies: A comparative study against its isomeric counterpart, 2-(4-methoxyphenyl)-1H-benzimidazole , is notably absent. Such an investigation would be crucial for elucidating the SAR and understanding how the position of the methoxyphenyl group (N-1 vs. C-2) influences biological activity.

Materials Science Applications: The potential of N-aryl benzimidazoles extends beyond pharmacology into materials science. For instance, related N-arylated 2-aminobenzimidazoles have been investigated for their non-linear optical (NLO) properties. nih.gov The specific electronic characteristics conferred by the 4-methoxyphenyl (B3050149) group might make This compound a candidate for novel organic materials, an area that is completely unexplored.

Epigenetic Target Modulation: Benzimidazole derivatives have emerged as inhibitors of epigenetic targets, such as histone deacetylases (HDACs). rsc.org Investigating whether This compound can modulate these enzymes could open new doors for its application in cancer therapy.

Outlook on Potential for Novel Academic Discoveries and Methodological Advancements

The identified research gaps provide a clear roadmap for future investigations, with significant potential for novel discoveries and methodological progress.

Potential for Novel Discoveries: The electron-donating nature of the methoxy group on the N-1 phenyl ring could lead to unique biological activities. There is potential for the discovery of novel kinase inhibitors, modulators of epigenetic pathways, or agents targeting neurodegenerative diseases. nih.govnih.gov The compound could also serve as a valuable chemical probe to study biological systems or as a scaffold for developing more complex, hybrid molecules with enhanced therapeutic efficacy. nih.govmdpi.com

Methodological Advancements: The synthesis of asymmetrically substituted benzimidazoles like This compound regioselectively and efficiently remains an area for improvement. Future research could focus on developing more advanced catalytic systems. This includes the use of heterogeneous catalysts for easier separation and recycling, as well as exploring green chemistry approaches like photocatalysis to make synthetic routes more environmentally benign and cost-effective. nih.govresearchgate.netnih.gov The development of one-pot, multi-component reactions to construct these scaffolds would also be a significant advancement, offering a more step-economic approach to generating molecular diversity for pharmacological screening. nih.gov

Q & A

Q. What are the common synthetic routes for 1-(4-methoxyphenyl)-1H-benzimidazole, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of o-phenylenediamine derivatives with 4-methoxybenzaldehyde. A methodologically robust approach involves using ammonium chloride (NH₄Cl) as a catalyst in chloroform under reflux (70–80°C, 6–8 hours) . For example, reacting 1.0 equivalent of o-phenylenediamine with 3.0 equivalents of 4-methoxybenzaldehyde yields 2-(4-methoxyphenyl)-1H-benzimidazole in 15–35% yield. Optimization includes adjusting stoichiometry (e.g., excess aldehyde), temperature control (60–100°C), and catalyst loading (5–10 mol% NH₄Cl). Monitoring via TLC or HPLC ensures reaction completion .

Q. How is this compound characterized using spectroscopic techniques?

  • 1H NMR : Peaks at δ 7.71 (d, 1H), 7.53 (d, 1H), and 5.60 (s, 2H) confirm the benzimidazole core and methoxyphenyl substitution. Aromatic protons appear between δ 6.91–7.71 .
  • IR : Stretching bands at ~3462–3053 cm⁻¹ (N–H, aromatic C–H) and ~1620 cm⁻¹ (C=N) validate the structure .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 250 [M+H]⁺) confirm molecular weight .

Q. What are the key steps in crystallographic analysis of this compound?

Basic structural elucidation involves:

  • Data Collection : Using a Bruker SMART X2S diffractometer (MoKα radiation, λ = 0.71073 Å) at 200 K.
  • Refinement : SHELXL-97 for least-squares refinement (R₁ < 0.05, wR₂ < 0.15).
  • Disorder Handling : For rotational disorder (e.g., thiophene rings), split-site modeling with occupancy refinement (e.g., 0.927:0.073 ratio) .

Advanced Questions

Q. How does the methoxy substituent influence biological activity, and what methodologies assess structure-activity relationships (SAR)?

The 4-methoxy group enhances lipophilicity and electronic effects, improving antimicrobial activity. For example, 2-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole shows a 16-fold increase in activity against Pseudomonas aeruginosa (MIC₅₀ = 0.0156 µg/mL) compared to non-methoxy analogs. SAR studies involve:

  • Comparative Assays : Testing derivatives with substituents (e.g., Cl, CH₃) at the 4-position.
  • Docking Studies : Molecular modeling against targets like glycogen synthase kinase-3β (GSK-3β) .

Q. What challenges arise in resolving crystallographic disorder in derivatives of this compound?

Advanced cases involve:

  • Rotational Disorder : Observed in thiophene-substituted analogs, resolved via PART instructions in SHELXL, refining occupancy factors (e.g., 94.0% major component) .
  • Isomeric Co-Crystallization : Handling mixed 5-chloro/6-chloro isomers (6.0% impurity) with constrained refinement for Cl/H positions .
  • Validation Tools : PLATON ADDSYM checks for missed symmetry, and Rint thresholds (<0.072) ensure data quality .

Q. How can conflicting biological activity data be analyzed for this compound?

Discrepancies in MIC values or enzyme inhibition may stem from:

  • Assay Variability : Standardizing protocols (e.g., broth microdilution vs. agar dilution).
  • Cellular Uptake Differences : LogP measurements (e.g., 2.5–3.0 for methoxy derivatives) to correlate hydrophobicity with activity .
  • Resistant Strains : Testing against mutant enzymes (e.g., HIV-1 RT variants) to identify compensatory substitutions .

Q. What advanced synthetic strategies improve yield and regioselectivity?

  • Iron-Catalyzed Aerobic Oxidation : Direct synthesis from aryl amines under solvent-free conditions, achieving 85% yield .
  • Microwave-Assisted Synthesis : Reducing reaction time (30 minutes vs. 6 hours) with comparable yields (40–50%) .
  • Protecting Groups : Using N-benzyl groups to block undesired substitution, enhancing regioselectivity in trisubstituted derivatives .

Methodological Tables

Q. Table 1. Crystallographic Data for this compound Derivatives

ParameterValueSource
Space GroupP2₁/n
a, b, c (Å)12.7407, 10.5126, 22.955
β (°)100.461
R₁/wR₂0.038/0.093
Disorder ResolutionSplit-site refinement (94:6)

Q. Table 2. Comparative Biological Activity of Methoxy Derivatives

CompoundTargetActivity (IC₅₀/MIC₅₀)Source
2-(4-Methoxyphenyl)-1H-benzimidazoleGSK-3β1.2 µM
Morpholine-functionalized derivativeP. aeruginosa0.0156 µg/mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.